molecular formula C5H12O4 B13977207 Pentaerythritol-13C

Pentaerythritol-13C

Cat. No.: B13977207
M. Wt: 137.14 g/mol
InChI Key: WXZMFSXDPGVJKK-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythritol-13C is a stable isotope-labeled analog of pentaerythritol, a fundamental polyol building block in organic and polymer chemistry. In its standard form, pentaerythritol (C5H12O4) is a white, crystalline solid with a high water solubility of approximately 56.6 g/L at 20°C and a melting point of 260.5 °C . It is synthetically produced from formaldehyde and acetaldehyde and is characterized by its neopentane core structure where each methyl group is replaced by a hydroxyl group (-OH), making it a versatile tetrol . The primary value of the carbon-13 labeled version lies in its use as a tracer and analytical tool in advanced research. It is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy, where the 13C isotope allows researchers to elucidate reaction mechanisms, study metabolic pathways, and investigate the structure and dynamics of complex molecules without the natural abundance background of 12C . This compound serves as a critical precursor in the synthesis of other 13C-labeled materials, enabling the development of tagged polymers, resins, and specialty chemicals for tracing studies . Furthermore, research into enzymes such as pentaerythritol tetranitrate (PETN) reductase, which acts on substrates derived from pentaerythritol, utilizes isotopic labeling to provide an atomistic description of enzymatic hydride transfer reactions . Pentaerythritol-13C is strictly for research applications. Applications: • A tracer in metabolic and biochemical pathway analysis. • An internal standard for quantitative mass spectrometry. • A precursor for synthesizing 13C-labeled polymers, alkyd resins, and plasticizers. • A probe for studying reaction mechanisms and enzyme kinetics using NMR spectroscopy. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O4

Molecular Weight

137.14 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)(113C)propane-1,3-diol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1

InChI Key

WXZMFSXDPGVJKK-OUBTZVSYSA-N

Isomeric SMILES

C(C(CO)(CO)[13CH2]O)O

Canonical SMILES

C(C(CO)(CO)CO)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Architectural Precision: A Technical Guide to the Crystal Structure of Pentaerythritol-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of Pentaerythritol, with a specific focus on the implications and methodologies for its ¹³C isotopically labeled analogue. As a Senior Application Scientist, the following narrative is structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and theoretical underpinnings that govern the analysis of this fundamental organic molecule.

Introduction: The Significance of Pentaerythritol's Crystalline Architecture

Pentaerythritol, C(CH₂OH)₄, is a highly symmetrical, polyol molecule that serves as a versatile building block in various fields, including the synthesis of explosives, polymers, and lubricants.[1][2][3] Its derivatives are also of significant interest in drug delivery and formulation. The precise three-dimensional arrangement of atoms in its solid state—its crystal structure—governs its physical and chemical properties, such as solubility, stability, and mechanical behavior. Understanding this structure at a fundamental level is paramount for controlling its performance in various applications.

The introduction of isotopic labels, such as Carbon-13, provides a powerful tool for probing molecular structure and dynamics without significantly altering the chemical properties of the molecule. This guide will delve into the established crystal structure of pentaerythritol and lay out the experimental and theoretical framework for understanding its ¹³C-labeled counterpart.

The Established Crystal Structure of Pentaerythritol

Decades of crystallographic investigations have provided a detailed picture of the crystal structure of pentaerythritol. The seminal works of Llewellyn, Cox & Goodwin, and Nitta & Watanabé, later refined by numerous others, have established the following key features[4]:

  • Crystal System and Space Group: Pentaerythritol crystallizes in the tetragonal system, belonging to the space group I4̅.[5] This high symmetry indicates a very ordered and regular packing of the molecules in the crystal lattice.

  • Molecular Symmetry: In the solid state, the pentaerythritol molecule occupies a site of S₄ symmetry. This means the asymmetric unit is only one-quarter of the molecule.[5]

  • Hydrogen Bonding Network: A crucial feature of the pentaerythritol crystal structure is the extensive network of intermolecular hydrogen bonds. Each hydroxyl group acts as both a donor and an acceptor, linking each molecule to its neighbors. This hydrogen bonding network is responsible for the compound's relatively high melting point and its specific crystalline arrangement.[4][6] Neutron diffraction studies were instrumental in precisely locating the hydrogen atoms and characterizing these bonds.[5][6]

Polymorphism and Phase Transitions

Pentaerythritol is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. At approximately 187°C, it undergoes a phase transition to a plastic, orientationally disordered cubic phase.[7] This transition involves a significant absorption of thermal energy, making it a material of interest for thermal energy storage.[7] High-pressure X-ray diffraction studies have also revealed pressure-induced phase transformations.[8][9]

Property Value Reference
Crystal SystemTetragonal[5]
Space GroupI4̅[5]
Unit Cell Dimensions (at 294 K)a = b = 6.079(3) Å, c = 8.745(4) Å[5]
Molecules per unit cell (Z)2[5]
Phase Transition Temperature~187°C (to a cubic plastic phase)[7]

Investigating Pentaerythritol-¹³C: A Methodological Approach

It is important to note that the substitution of ¹²C with ¹³C is an isotopic substitution, not a chemical one. Therefore, the electronic structure and, consequently, the intermolecular forces governing crystal packing are expected to be virtually identical. The primary difference lies in the nuclear mass, which can have subtle effects on vibrational frequencies and, potentially, unit cell dimensions (an isotope effect). However, for heavier atoms like carbon, these effects on the crystal lattice are generally negligible and often within the range of experimental error for standard diffraction techniques.

The following sections detail the necessary steps to synthesize and characterize the crystal structure of Pentaerythritol-¹³C.

Synthesis of Pentaerythritol-¹³C

The synthesis of isotopically labeled compounds is a crucial first step.[10] Pentaerythritol is typically synthesized via the base-catalyzed reaction of acetaldehyde and formaldehyde.[11][12] To produce fully ¹³C-labeled pentaerythritol, one would need to utilize ¹³C-labeled precursors.

Synthesis_Workflow Acetaldehyde Acetaldehyde-¹³C₂ Reaction Aldol Condensation & Cannizzaro Reaction Acetaldehyde->Reaction Formaldehyde Formaldehyde-¹³C Formaldehyde->Reaction Base Base Catalyst (e.g., Ca(OH)₂) Base->Reaction Pentaerythritol Pentaerythritol-¹³C₅ Reaction->Pentaerythritol Purification Purification (Recrystallization) Pentaerythritol->Purification

Caption: Synthesis workflow for Pentaerythritol-¹³C.

The primary challenge in this synthesis is the availability and cost of the ¹³C-labeled starting materials. Careful purification of the final product, likely through recrystallization, would be essential to obtain single crystals suitable for diffraction studies.[11]

Experimental Determination of the Crystal Structure

A multi-technique approach is recommended for a comprehensive understanding of the crystal structure.

This would be the primary technique for determining the unit cell parameters, space group, and the positions of the non-hydrogen atoms.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of Pentaerythritol-¹³C from a suitable solvent (e.g., water) by slow evaporation or cooling.[6]

  • Crystal Selection and Mounting: Select a high-quality, single crystal of appropriate dimensions and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream (to reduce thermal vibrations) and collect diffraction data using a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Data Processing and Structure Solution: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, followed by refinement using least-squares techniques.

The expectation is that the resulting structure would be isostructural with the known unlabeled pentaerythritol, with very minor, if any, changes in the unit cell dimensions.

Neutron diffraction is particularly valuable for accurately locating light atoms, especially hydrogen.[13][14] Given the importance of hydrogen bonding in the pentaerythritol crystal structure, neutron diffraction would be essential for a complete structural description of the ¹³C-labeled compound.

Experimental Protocol:

  • Large Crystal Growth: Neutron diffraction requires significantly larger crystals than SC-XRD.

  • Data Collection: Collect diffraction data at a dedicated neutron source.

  • Structure Refinement: Refine the crystal structure, paying special attention to the positions and thermal parameters of the hydrogen atoms.

This technique would confirm the hydrogen bonding network and provide a highly accurate determination of the C-O-H bond angles and O-H···O distances.[6]

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_neutron Neutron Diffraction cluster_nmr Solid-State NMR start Synthesize Pentaerythritol-¹³C grow Grow Single Crystals start->grow xrd_data Collect SC-XRD Data grow->xrd_data nd_data Collect Neutron Data grow->nd_data ssnmr_data Acquire ¹³C SSNMR Spectra grow->ssnmr_data xrd_solve Solve & Refine Structure (C, O positions) xrd_data->xrd_solve nd_refine Refine Structure (H positions, H-bonds) xrd_solve->nd_refine Initial Model nd_data->nd_refine ssnmr_analyze Analyze Local Environments & Dynamics nd_refine->ssnmr_analyze Structural Validation ssnmr_data->ssnmr_analyze

Sources

Advanced Technical Guide: Pentaerythritol-13C in Metabolic & Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of Pentaerythritol-13C (


-PE) in metabolic research. This guide distinguishes between its role as a pharmacokinetic end-product  in human drug metabolism (specifically nitrate esters), its utility as a quantitative Internal Standard (IS)  in metabolomics due to its high symmetry, and its specific degradation pathways in microbial bioremediation .

Executive Summary

Pentaerythritol-13C (2,2-Bis(hydroxymethyl)-1,3-propanediol-


) represents a specialized class of stable isotope tracers. Unlike glucose or glutamine, which act as metabolic substrates fueling the TCA cycle, Pentaerythritol (PE) is metabolically inert in most mammalian systems. This unique property defines its primary utility: it serves as a robust reference marker  for renal filtration, a stable end-product  in the study of vasodilator pharmacokinetics (e.g., Pentaerythritol Tetranitrate), and a high-precision internal standard  for Quantitative NMR (qNMR).

This guide addresses the technical protocols for leveraging


-PE in drug development (ADME) and fluxomics normalization.

Core Applications in Metabolic Research

A. Pharmacokinetics of Nitrate Esters (PETN Metabolism)

The most critical biological application of the Pentaerythritol scaffold is in the study of Pentaerythritol Tetranitrate (PETN) , a long-acting vasodilator used for angina pectoris.

  • Mechanism: PETN is a prodrug. Its efficacy depends on the sequential removal of nitrate groups (

    
    ) to release nitric oxide (NO) or nitrite, which induces vasodilation.
    
  • Role of

    
    -Labeling:  Using 
    
    
    
    as the core scaffold allows researchers to track the sequential denitration steps via LC-MS/MS or
    
    
    -NMR without interference from endogenous polyols. The carbon skeleton remains intact while the mass shifts correspond to the loss of nitrate groups.
B. Quantitative NMR (qNMR) Internal Standardization

In untargeted metabolomics, signal overlap and dynamic range issues often compromise quantification. Pentaerythritol-13C is an ideal Internal Standard (IS) for


-NMR due to its molecular symmetry (

point group).
  • Spectral Advantage: All four hydroxymethyl carbons are chemically equivalent.

  • Result: It produces a single, sharp singlet (approx. 60-64 ppm depending on solvent) that rarely overlaps with complex biofluid signals (which are crowded in the aliphatic and carbonyl regions).

  • Relaxation Properties: Its quaternary central carbon provides a distinct relaxation environment, useful for calibrating

    
     relaxation delays in quantitative pulse sequences.
    
C. Microbial Degradation (Bioremediation)

While inert in humans, specific bacteria (e.g., Enterobacter cloacae) possess the enzyme PETN Reductase , capable of utilizing PETN as a nitrogen source.[1]


-PE tracing is used to map the degradation of the carbon skeleton after denitration.

Metabolic Pathways & Mechanism of Action

The PETN Denitration Cascade

In mammalian liver and blood, the metabolism is strictly a stepwise hydrolysis/reduction of nitrate groups. The carbon skeleton (


-PE) is eventually excreted unchanged in urine.
Visualization: PETN Metabolic Pathway

The following diagram illustrates the sequential denitration tracked by the


 scaffold.

PETN_Metabolism PETN Pentaerythritol Tetranitrate (PETN) Tri PE-Trinitrate (Active Metabolite) PETN->Tri Hydrolysis/Reductase Di PE-Dinitrate Tri->Di Denitration Gluc Glucuronide Conjugates Tri->Gluc Conjugation Mono PE-Mononitrate (Major Urinary Metabolite) Di->Mono Denitration Di->Gluc PE Pentaerythritol-13C (Excreted Unchanged) Mono->PE Slow Hydrolysis Mono->Gluc

Caption: Sequential denitration of PETN. The


 label remains on the central scaffold throughout the cascade.

Experimental Protocols

Protocol A: Tracking PETN Metabolism via LC-MS/MS

Objective: Quantify active metabolites (Tri- and Dinitrates) in plasma using


-PE scaffold tracking.
  • Tracer Synthesis/Sourcing:

    • Precursor:

      
       (
      
      
      
      enrichment).
    • Nitration: React with fuming nitric acid to generate

      
      .
      
  • Administration:

    • Administer oral or sublingual dose (e.g., 20 mg) to subject/animal model.

  • Sample Collection:

    • Collect plasma at

      
       min.
      
    • Quench metabolism immediately with ice-cold acetonitrile to prevent ex vivo hydrolysis.

  • Extraction:

    • Liquid-Liquid Extraction (LLE) using ethyl acetate.

    • Evaporate and reconstitute in mobile phase (Methanol/Water).

  • Mass Spectrometry Settings:

    • Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions (Critical): Monitor the mass shift of

      
       Da (assuming 5 carbons labeled) relative to natural abundance standards.
      
    • Example: If natural PE-Trinitrate is

      
       270, monitor 
      
      
      
      275 for the tracer.
Protocol B: -PE as a qNMR Internal Standard

Objective: Use PE-13C to normalize metabolite concentrations in urine or plasma.

  • Stock Preparation:

    • Dissolve

      
       in 
      
      
      
      to a precise concentration (e.g., 5.00 mM).
    • Add 0.1% Sodium Azide (preservative).

  • Sample Preparation:

    • Mix

      
       biofluid + 
      
      
      
      buffer (phosphate, pH 7.4).
    • Add

      
       of PE-13C Stock.
      
  • Acquisition Parameters (Bruker 600 MHz):

    • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE and ensure quantitative accuracy.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      .
    • Note: PE has a relatively long

      
       due to symmetry. Measure 
      
      
      
      first (typically 2-5s); set
      
      
      .
  • Data Processing:

    • Phase and baseline correction.

    • Integrate the PE singlet (approx. 62 ppm).

    • Normalize all other metabolite integrals against the PE integral.

Workflow Visualization: qNMR Standardization

qNMR_Workflow Sample Biofluid Sample (Urine/Plasma) Mix Homogenization & pH Buffering Sample->Mix IS 13C-Pentaerythritol Internal Standard IS->Mix NMR 13C-NMR Acquisition (Inverse Gated Decoupling) Mix->NMR Process Integration & Normalization (Ref: 62 ppm Singlet) NMR->Process

Caption: qNMR workflow utilizing 13C-Pentaerythritol as a symmetry-based internal standard.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make Pentaerythritol-13C a superior reference standard compared to common alternatives like TSP (Trimethylsilylpropanoic acid).

ParameterPentaerythritol-13CTSP (Standard)Advantage of PE-13C
Chemical Shift (

)
~61-64 ppm (Singlet)0.0 ppmAvoids overlap with lipid/sugar regions
Symmetry (

)
High (4 equivalent groups)ModerateSingle, ultra-sharp peak maximizes S/N
Metabolic Stability Inert (Mammalian)InertHigh stability in wide pH ranges
Solubility High (Water/DMSO)HighCompatible with aqueous biofluids
Relaxation (

)
Moderate-LongLongAllows for precise relaxation calibration

References

  • Di Carlo, F. J., et al. (1977).[2] Metabolism of pentaerythritol trinitrate.[2] Clinical Pharmacology & Therapeutics.[2]

    • Foundational text on the sequential denitration p
  • Binks, P. R., et al. (1996). Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2.[1][3] Applied and Environmental Microbiology.[4]

    • Defines the microbial degradation p
  • Wishart, D. S. (2019). Quantitative NMR Methods in Metabolomics. Methods in Molecular Biology.

    • General methodology for using internal standards like polyols in qNMR.
  • Reuben, J. (1985).[5] Carbon-13 NMR Chemical Shifts of Polyols. Journal of the American Chemical Society.[5]

    • Reference for chemical shift assignment of Pentaerythritol.

Sources

Methodological & Application

Protocols for synthesizing 13C-labeled polymers using Pentaerythritol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and characterization of


C-labeled hyperbranched and star-shaped polymers utilizing Pentaerythritol (PE) as the core architecture. Targeted at drug delivery and metabolic tracing applications, this guide addresses the critical need for stable, non-radioactive isotopic labeling to elucidate polymer degradation pathways and biodistribution via high-resolution Carbon-13 Nuclear Magnetic Resonance (

C-NMR). We present two distinct workflows: (1) Ring-Opening Polymerization (ROP) for biodegradable polyesters, and (2) Atom Transfer Radical Polymerization (ATRP) for functionalized acrylate stars.

Strategic Isotopic Labeling: Core vs. Arms

Before synthesis, the researcher must select the labeling site based on the experimental goal. Pentaerythritol (


) synthesis via the Tollens’ condensation offers two distinct labeling opportunities:
Labeling TargetPrecursor RequiredApplication Utility
Quaternary Core (

)
Acetaldehyde-

Metabolic Fate Tracking: The core is the final remnant of hydrolysis. Ideal for studying renal clearance of the polymer scaffold.
Hydroxyl Arms (

)
Formaldehyde-

Linkage Stability: Probes the stability of the ester/ether bond connecting the polymer arms to the core.

Analyst Note: For most drug delivery vehicles, labeling the Quaternary Core is preferred as it provides a singlet signal (approx. 45 ppm) that remains distinct from the complex multiplet signals of the polymer arms during degradation studies.

Precursor Preparation: Synthesis of C-Pentaerythritol

Note: If commercially available


C-PE is cost-prohibitive, use this micro-scale Tollens' protocol optimized for high isotopic yield.

Reaction Mechanism:



Protocol A: The Modified Tollens’ Condensation

Reagents:

  • Acetaldehyde-

    
     (Sigma-Aldrich, 99 atom % 
    
    
    
    C)
  • Formaldehyde (37% aq. solution)

  • Calcium Hydroxide (

    
    )
    
  • Formic acid (for neutralization)

Step-by-Step Workflow:

  • Stoichiometric Setup: In a 50 mL 3-neck round-bottom flask (RBF), suspend

    
     (1.1 eq) in water.
    
  • Controlled Addition: Cool to 15°C. Add Acetaldehyde-

    
     (1.0 eq) mixed with Formaldehyde (4.5 eq).
    
    • Critical: Add dropwise over 1 hour. The reaction is highly exothermic; maintaining

      
       prevents caramelization and loss of isotopic purity.
      
  • Heating Phase: Slowly raise temperature to 45°C for 30 minutes, then 60°C for 1 hour to drive the Cannizzaro reaction to completion.

  • Workup:

    • Acidify with dilute formic acid to pH 5.5 to precipitate calcium.

    • Filter hot to remove calcium formate.

    • Concentrate filtrate under vacuum.

  • Purification: Recrystallize twice from ethanol/water (1:1).

    • Yield Check: Target yield >75%. Impurity to watch: Dipentaerythritol (dimer).

Workflow I: Biodegradable Star-Polymers (ROP)

Target: 4-Arm Star Poly(


-caprolactone) (

C-Star-PCL). Application: Long-term drug release implants where degradation must be monitored by MRI/NMR.
Experimental Diagram (Graphviz)

ROP_Synthesis PE 13C-Pentaerythritol (Initiator) Reaction Bulk Polymerization 120°C, 24h PE->Reaction Core CL Epsilon-Caprolactone (Monomer) CL->Reaction Ring Opening Cat Sn(Oct)2 (Catalyst) Cat->Reaction Coordination Quench Precipitation (Cold Methanol) Reaction->Quench Product 4-Arm 13C-Star-PCL Quench->Product

Figure 1: Ring-Opening Polymerization workflow for synthesizing biodegradable star polymers.

Protocol B: ROP of -Caprolactone

Reagents:

  • 
    C-Pentaerythritol (Dried in vacuum oven at 60°C for 24h).
    
  • 
    -Caprolactone (
    
    
    
    -CL) (Distilled over
    
    
    ).
  • Stannous Octoate (

    
    ) (0.1 mol% relative to monomer).
    

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask under vacuum; purge with Argon x3.

  • Charging: Add

    
    C-PE and 
    
    
    
    -CL. The molar ratio
    
    
    determines arm length.
    • Calculation: For

      
       g/mol , use ratio ~175:1 (
      
      
      
      -CL:PE).
  • Catalysis: Inject

    
     solution (in dry toluene) via septum.
    
  • Polymerization: Immerse flask in an oil bath at 120°C for 24 hours.

    • Mechanism:[1][2][3] Coordination-insertion mechanism.[1] The

      
      C-PE hydroxyl groups attack the carbonyl of the lactone.
      
  • Purification:

    • Dissolve crude polymer in minimal Dichloromethane (DCM).

    • Precipitate into excess cold Methanol (-20°C) to remove unreacted monomer and catalyst.

    • Filter and dry under vacuum.

Workflow II: Functionalized Star-Polymers (ATRP)

Target: 4-Arm Star Poly(methyl methacrylate) (


C-Star-PMMA).
Application:  Advanced hydrogels or surface coatings.

This is a two-step process: (1) Functionalizing


C-PE into a macro-initiator, (2) ATRP.[4][5][6]
Step 1: Macro-initiator Synthesis ( C-PE-Br)

Reaction: Esterification of


C-PE with 2-bromoisobutyryl bromide (BiBB).
  • Suspend

    
    C-PE (1.0 eq) in dry THF with Triethylamine (TEA, 5.0 eq) and DMAP (catalytic).
    
  • Add BiBB (4.5 eq) dropwise at 0°C.

  • Stir at Room Temp (RT) for 24h.

  • Result:

    
    C-Pentaerythritol tetrakis(2-bromoisobutyrate). This "activated core" now initiates 4 simultaneous radical chains.
    
Step 2: ATRP Protocol

Reagents:

  • 
    C-PE-Br (Initiator)
    
  • Methyl Methacrylate (MMA, Monomer)

  • CuBr (Catalyst) / PMDETA (Ligand)

Procedure:

  • Freeze-Pump-Thaw: In a Schlenk tube, mix MMA,

    
    C-PE-Br, and PMDETA. Degas via 3 freeze-pump-thaw cycles to remove 
    
    
    
    (radical scavenger).
  • Activation: Add CuBr under frozen nitrogen flow.

  • Reaction: Heat to 60°C. The solution turns dark green (Cu-complex formation).

  • Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

  • Purification: Pass through a neutral alumina column to remove Copper (critical for biomedical use), then precipitate in hexane.

Analytical Validation: C-NMR

The success of the synthesis is validated not just by polymer growth, but by the isotopic signature.

Data Interpretation Table
Structural FeatureChemical Shift (

, ppm)
Diagnostic Value
Labeled Quaternary Core 45.0 - 46.5 ppm Primary Confirmation. A massive singlet indicates successful retention of the

C core.
Ester Carbonyl (PCL) 173.5 ppmConfirms polymerization (ester linkage formation).
Terminal

(Arms)
62.5 ppmUsed to calculate

via end-group analysis.
Alpha-Carbon (ATRP) 55.0 - 60.0 ppmIndicates successful Br-initiation site.
NMR Logic Flow (Graphviz)

NMR_Analysis Sample Purified 13C-Polymer Solvent Dissolve in CDCl3 (Relaxation Agent: Cr(acac)3) Sample->Solvent Acquisition Inverse Gated Decoupling (Quantitative 13C) Solvent->Acquisition Signal_A Signal @ 45 ppm (Quaternary Core) Acquisition->Signal_A Signal_B Signal @ 173 ppm (Carbonyl Backbone) Acquisition->Signal_B Calc Integration Ratio A:B Determines Degree of Polymerization (DP) Signal_A->Calc Signal_B->Calc

Figure 2: Analytical workflow for quantitative


C-NMR characterization.

References

  • Synthesis of Star-Shaped PCL

    • Title: Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone).
    • Source: RSC Advances, 2018.
    • URL:[Link]

  • ATRP Initiator Synthesis

    • Title: Pentaerythritol tetrakis(2-bromoisobutyrate) Product Protocol.[5][6][7]

    • Source: Sigma-Aldrich / Merck.
  • NMR Characterization of Hyperbranched Polymers

    • Title: Carbon-13 NMR spectrum of a pentaerythritol-adipic acid hyperbranched poly(ester).
    • Source: ResearchGate (D
    • URL:[Link]

  • General Pentaerythritol Synthesis (Tollens)

    • Title: Pentaerythritol Organic Syntheses Procedure.[8][9]

    • Source: Organic Syntheses, Coll. Vol. 1, p.425.
    • URL:[Link]

Sources

Application Note: Mastering ¹³C NMR Sample Preparation for Pentaerythritol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Senior Application Scientist, Dr. Gemini

A Guide for High-Fidelity Structural and Quantitative Analysis

This document provides a comprehensive guide to the preparation of pentaerythritol samples for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a symmetrical polyol, C(CH₂OH)₄, pentaerythritol presents unique challenges and opportunities in NMR analysis, particularly concerning its quaternary carbon and the need for quantitative accuracy in polymer and materials science applications.[1] This guide moves beyond rote instructions to explain the causality behind each step, ensuring that researchers, scientists, and drug development professionals can acquire high-quality, reproducible spectra.

The core principle of any successful NMR experiment lies in the meticulous preparation of the sample. For ¹³C NMR, which is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), this principle is paramount.[2] A poorly prepared sample will invariably lead to low signal-to-noise ratios, poor resolution, and potentially misleading data, wasting valuable instrument time and resources.

Foundational Principles: The Science of Sample Preparation

Before proceeding to specific protocols, it is crucial to understand the key variables that govern the quality of a ¹³C NMR spectrum for a molecule like pentaerythritol.

Analyte Concentration: A Balancing Act

Due to the low sensitivity of the ¹³C nucleus, a significantly higher sample concentration is required compared to ¹H NMR.[3]

  • General Guidance: For a typical small molecule like pentaerythritol (Molar Mass: 136.15 g/mol ), a concentration of 50-100 mg dissolved in approximately 0.5-0.6 mL of a suitable deuterated solvent is recommended for obtaining a good spectrum in a reasonable timeframe (20-60 minutes).[4][5][6]

  • The Causality: The signal-to-noise ratio is directly proportional to the concentration of the analyte. Halving the sample quantity can necessitate quadrupling the data acquisition time to achieve the same signal intensity.

  • Upper Limits & Caveats: While higher concentration is generally better, excessively concentrated or saturated solutions can lead to increased viscosity. This impedes molecular tumbling, resulting in broader spectral lines and potentially complicating the shimming process of the magnetic field.[4][6]

Solvent Selection: Ensuring Solubility and Signal Integrity

The choice of a deuterated solvent is critical and is primarily dictated by the solubility of the analyte. Pentaerythritol, a polar polyol, is insoluble in common nonpolar solvents like chloroform (CDCl₃) and acetone.[1]

  • Primary Recommendations: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity and ability to dissolve pentaerythritol readily.[7] Deuterium oxide (D₂O) is another suitable option, particularly for applications where hydroxyl proton exchange is being studied or if DMSO is incompatible with the sample.[4][8]

  • The Role of Deuteration: Deuterated solvents are used to avoid overwhelming the spectrum with large signals from the solvent's own protons (in ¹H NMR) or carbons (in ¹³C NMR).[4][9][10] The deuterium nucleus provides a "lock" signal, which the spectrometer uses to stabilize the magnetic field, ensuring high resolution over long acquisition times.[11]

Table 1: Suitable Deuterated Solvents for Pentaerythritol Analysis
SolventFormula¹³C Residual Peak (ppm)¹H Residual Peak (ppm)Comments
Dimethyl Sulfoxide-d₆ (CD₃)₂SO39.5 (septet)2.50 (quintet)Highly Recommended. Excellent solvating power for pentaerythritol. Hygroscopic; absorbs water from the atmosphere.[8][9]
Deuterium Oxide D₂O(none)~4.8Excellent for water-soluble samples. The -OH protons of pentaerythritol will exchange with deuterium, causing their signal to disappear in ¹H NMR.[8][9]
Methanol-d₄ CD₃OD49.1 (septet)3.31 (quintet)Good solubility for polyols. The -OH protons will exchange.[8][9]

Chemical shifts can vary slightly depending on temperature and solute.

Sample Purity and Filtration: The Key to Sharp Lines

The homogeneity of the magnetic field ("shimming") is critical for achieving sharp, well-resolved NMR peaks. Suspended solid particles in the sample severely distort this homogeneity.

  • Mandatory Filtration: Every sample, without exception, must be filtered to remove dust, undissolved analyte, or other particulates.[3][5]

  • Trusted Method: A simple and effective method is to place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality NMR tube.[3] Cotton wool should be avoided as solvents can leach impurities from it.

The Challenge of Quantitative ¹³C NMR for Pentaerythritol

For many applications, such as analyzing polymers derived from pentaerythritol, a quantitative ¹³C NMR spectrum is required, where the integral of each peak is directly proportional to the number of carbons it represents.[12] Standard ¹³C NMR spectra are rarely quantitative for two primary reasons:[13]

  • Variable T₁ Relaxation Times: Nuclei require a certain amount of time to relax back to their equilibrium state after being pulsed by the spectrometer's radiofrequency coil. This time is characterized by the spin-lattice relaxation time, T₁. The quaternary carbon in pentaerythritol, having no attached protons, has a very long T₁ compared to the methylene (-CH₂) carbons. If the delay between pulses is too short, the quaternary carbon will not fully relax, and its signal will be attenuated, leading to inaccurate integration.[13][14]

  • The Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C experiments, irradiating the protons enhances the signal of the carbons they are attached to. This enhancement is not uniform; carbons with more attached protons receive a greater boost. The quaternary carbon receives no NOE, while the methylene carbons do. This differential enhancement makes quantitative comparison impossible.[13]

To acquire a truly quantitative spectrum, these two effects must be managed.

Diagram 1: The Logic of Quantitative ¹³C NMR```dot

G P1 Long & Variable T₁ Relaxation (Quaternary vs. CH₂ Carbons) S2 Introduce Long Relaxation Delay (D1 ≥ 5 x T₁_max) P1->S2 Solved by P2 Non-uniform Nuclear Overhauser Effect (NOE) S1 Use Inverse-Gated Decoupling Pulse Program P2->S1 Solved by S3 Add Paramagnetic Relaxation Agent (e.g., Cr(acac)₃) S2->S3 Time-consuming, so accelerated by

Caption: Workflow for preparing a standard ¹³C NMR sample.

Protocol 2: Quantitative ¹³C NMR using a Paramagnetic Relaxation Agent

This protocol is designed to yield a spectrum where peak integrals are accurate. It achieves this by using an inverse-gated decoupling sequence to suppress the NOE and adding a relaxation agent to shorten T₁ values, dramatically reducing experiment time. [13][14] Additional Materials:

  • Chromium(III) acetylacetonate (Cr(acac)₃)

Methodology:

  • Weighing: Accurately weigh 10-50 mg of pentaerythritol into a clean vial. The exact mass is critical for quantitative analysis. [14]2. Solvent & Relaxation Agent Addition: Add ~0.6 mL of DMSO-d₆. To this solution, add a small amount of Cr(acac)₃ to achieve a final concentration of approximately 0.1 M. This is the most effective way to shorten the long T₁ relaxation times of all carbons, especially the quaternary one. [13][14]Note: A stock solution of Cr(acac)₃ in the chosen solvent can be prepared for convenience.

  • Dissolution and Transfer: Follow steps 2-6 from Protocol 1 to ensure a clean, particle-free sample of the correct volume in the NMR tube.

  • Acquisition:

    • Pulse Program: Select an inverse-gated decoupling pulse sequence. This essential step turns off the proton decoupler during the relaxation delay, which suppresses the NOE. [13][14] * Relaxation Delay (D1): With the relaxation agent present, a much shorter delay is needed. A delay of 10 seconds is often sufficient. [13]This is a significant improvement over the many minutes that might be required without the agent.

    • Flip Angle: A reduced flip angle (e.g., 30°) can also be used to shorten the time required for magnetization to return to equilibrium. [14] By implementing this protocol, researchers can confidently integrate all carbon signals in the resulting spectrum, including the quaternary carbon of pentaerythritol, to determine molar ratios and analyze structural compositions with high accuracy.

Summary of Key Parameters

Table 2: Recommended Sample Preparation Parameters
ParameterQualitative AnalysisQuantitative AnalysisRationale
Sample Mass 50 - 100 mg10 - 50 mg (weighed accurately)High concentration needed for ¹³C sensitivity; accuracy is key for quantification. [4][14]
Solvent Volume ~0.6 mL~0.6 mLOptimal volume for standard 5 mm NMR tubes to ensure good shimming. [3][6]
Relaxation Agent Not requiredCr(acac)₃ (~0.1 M)Drastically shortens long T₁ relaxation times, enabling faster, accurate acquisition. [13][14]
Pulse Program Standard DecouplingInverse-Gated DecouplingSuppresses the non-uniform Nuclear Overhauser Effect (NOE). [13][14]
Filtration Mandatory Mandatory Removal of particulates is essential for high-resolution spectra. [3]

References

  • Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucid
  • NMR Sample Preparation.
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona.
  • Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.
  • NMR sample prepar
  • How To Prepare And Run An NMR Sample. ALWSCI Blogs.
  • Carbon-13 NMR spectrum of a pentaerythritol−adipic acid hyperbranched poly(ester) containing hydroxyl end groups.
  • NMR Sample Preparation. University of California, Riverside.
  • Optimized Default 13C Parameters. NMR Facility - Chemistry Department, University of Florida.
  • How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog.
  • Sample Prepar
  • NMR Solvents. Sigma-Aldrich.
  • Notes on NMR Solvents. University of California, Los Angeles.
  • Solvents in NMR spectroscopy.
  • pentaerythritol solubility. Reddit.
  • Pentaerythritol. Wikipedia.
  • a guide to 13c nmr chemical shift values. Compound Interest.

Sources

Application Note: Strategic Synthesis & Characterization of ^13^C-Labeled Pentaerythritol Core PAMAM Dendrimers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural fidelity of high-generation dendrimers is notoriously difficult to validate due to the "dendritic effect," where exponential growth of surface groups dilutes the signal of the internal core. This guide details a protocol for incorporating Pentaerythritol-^13^C (PE-^13^C) as a central "NMR Beacon" in Poly(amidoamine) (PAMAM) dendrimer synthesis. By utilizing a ^13^C-enriched core, researchers can perform quantitative ^13^C-NMR (qNMR) to validate generation growth and core integrity without interference from the overwhelming exterior signal noise.

Introduction: The "Signal Dilution" Challenge

In dendrimer synthesis, the ratio of core atoms to surface atoms decreases exponentially with each generation (


). By 

or

, the core signals in standard

H or

C NMR are often indistinguishable from baseline noise, making it impossible to verify if the core is intact or if "focal point" degradation has occurred.

The Solution: Incorporating a


 enriched ^13^C-Pentaerythritol core provides a permanent, non-degrading spectral beacon. Unlike peripheral labeling, which changes with every reaction step, the core signal remains chemically stable, shifting only slightly in response to the electronic environment of the growing branches.
Strategic "Inverted" Stoichiometry

When working with expensive isotopes (PE-^13^C costs significantly more than standard reagents), the synthesis strategy must shift from "Atom Economy" to "Isotope Economy."

  • Standard Protocol: Use limiting reagents to save solvent/monomer.

  • Isotope Protocol: Use massive excess of cheap monomers (Methyl Acrylate, Ethylenediamine) to ensure 100% functionalization of the expensive ^13^C core.

Material Considerations & Pre-Treatment[1][2]

ComponentGrade/SpecCritical Handling Note
Pentaerythritol-^13^C

atom ^13^C
Hygroscopic. Must be dried in a vacuum oven at 60°C for 12h prior to use. Water initiates competing hydrolysis.
Methyl Acrylate (MA) Anhydrous, 99%Toxic/Lachrymator. Use as both reagent and solvent to drive kinetics.
Ethylenediamine (EDA) ReagentPlus,

Must be used in large excess (

eq/arm) to prevent inter-dendrimer crosslinking.
DMSO-

99.9% DSolvent for NMR.
Cr(acac)

Relaxation AgentMandatory for qNMR. Shortens

of the quaternary ^13^C core.

Experimental Protocol

Phase A: Activation of the Core (Generation 0.5)

Reaction: Michael Addition of Methyl Acrylate to PE-^13^C. Objective: Create the ester-terminated "Star" intermediate.

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Solubilization: Add 100 mg (0.73 mmol) of dried PE-^13^C to the flask. Add 2 mL of anhydrous DMSO to aid solubility (PE is sparingly soluble in pure acrylate).

  • Reagent Addition: Add Methyl Acrylate (MA) in extreme excess (approx. 10 mL).

    • Rationale: MA acts as both reactant and solvent. The target is 4 arms

      
       1.5 eq = 6 eq minimum, but we use ~100 eq to drive the equilibrium to completion.
      
  • Catalysis: Add 50

    
    L of 1M NaOH (in methanol) or a basic resin catalyst.
    
  • Reaction: Stir at 40°C for 48 hours.

    • Monitoring: Monitor by TLC (stain with KMnO

      
      ). The disappearance of the polar PE spot indicates conversion.
      
  • Purification (Critical):

    • Remove bulk MA via rotary evaporation (bath temp

      
      °C).
      
    • Vacuum Stripping: The residue will contain DMSO and product. Place on high vacuum (0.1 mbar) for 24h to remove traces of MA. Do not heat above 60°C to avoid retro-Michael addition.

    • Result: A viscous oil (Generation 0.5, Ester-terminated).

Phase B: Amidation (Generation 1.0)

Reaction: Amidation of G0.5 with Ethylenediamine (EDA). Objective: Create the amine-terminated G1 PAMAM.

  • Setup: Redissolve the G0.5 oil in 5 mL anhydrous Methanol.

  • Cooling: Place the flask in an ice bath (0°C). Amidation is exothermic.

  • Addition: Add Ethylenediamine (EDA) (20 mL).

    • Rationale: This is a ~200-fold excess. If EDA is limiting, the dendrimer arms will react with each other (inter-molecular crosslinking), forming an insoluble gel.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 72 hours.

  • Purification:

    • Evaporation: Remove Methanol and bulk EDA via rotary evaporation.

    • Azeotropic Distillation: Add Toluene (20 mL) and rotovap. Repeat 3x. Toluene forms an azeotrope with EDA, helping to drag out the stubborn amine.

    • Vacuum Drying: High vacuum for 24h.

    • Result: Glassy solid (Generation 1.0, Amine-terminated).

Workflow Visualization

DendrimerSynthesis PE 13C-Pentaerythritol (Core) G05 Gen 0.5 (Ester Terminated) PE->G05 Michael Addition (DMSO/40°C) MA Methyl Acrylate (Excess) MA->G05 G10 Gen 1.0 (Amine Terminated) G05->G10 Amidation (MeOH/RT) EDA Ethylenediamine (Large Excess) EDA->G10 qNMR qNMR Analysis (Validation) G10->qNMR Dissolve in D2O + Cr(acac)3

Figure 1: Divergent synthesis workflow for 13C-PE core PAMAM dendrimers, emphasizing the excess reagent strategy.

Characterization: Quantitative ^13^C NMR (qNMR)[3][4]

Standard NMR parameters are insufficient for quantitative analysis of the ^13^C core due to the Nuclear Overhauser Effect (NOE) and long Spin-Lattice Relaxation Times (


) .
The Physics of the Beacon

The central quaternary carbon of Pentaerythritol (


) has no attached protons.
  • NOE Issue: Standard decoupling enhances signals of carbons with attached protons (CH, CH

    
    ) by up to 200%. The quaternary core 
    
    
    
    receives little enhancement, distorting integration ratios.
  • Relaxation Issue:

    
     has a very long 
    
    
    
    (often
    
    
    seconds). If the pulse delay is too short, the signal saturates and disappears.
qNMR Protocol

To validate that the core has 4 fully functionalized arms, use the following acquisition parameters:

ParameterSettingReason
Pulse Sequence zgig (Inverse Gated Decoupling)Decoupler is ON during acquisition (for clean peaks) but OFF during delay (to suppress NOE enhancement).
Relaxation Agent Cr(acac)

(2-5 mg/mL)
Paramagnetic agent.[1] Reduces

of

from ~30s to <2s.
Relaxation Delay (

)
> 5 seconds (with Cr agent)Must be

to ensure 99.9% magnetization recovery.
Pulse Angle 90°Maximize signal per scan.
Scans (NS) 500 - 1000^13^C is low sensitivity, but enrichment helps.
Data Interpretation

In a perfect G0.5 dendrimer, the integration ratio between the Core


 and the Ester Carbonyl (

) should be 1:4 .
  • Core

    
     Signal:  ~45 ppm (Singlet)
    
  • Core

    
     Signal:  ~69 ppm
    
  • Ester Carbonyl: ~172 ppm

If the ratio is 1:3, one arm failed to react (defect).

NMR_Logic cluster_mechanics Mechanism of Action Start Start qNMR Step1 Add Cr(acac)3 Start->Step1 Step2 Pulse Sequence: zgig Step1->Step2 T1 Shorten T1 (Full Relaxation) Step1->T1 NOE Suppress NOE (Equalize Integrals) Step2->NOE Result Quantitative Integration Core:Branch Ratio Step2->Result

Figure 2: Logic flow for quantitative NMR acquisition using relaxation agents to overcome quaternary carbon limitations.

References

  • Tomalia, D. A., et al. (1985).[2] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132. Link

  • Peterson, J., et al. (2003). Quantitative 13C NMR Characterization of Dendrimers. Journal of the American Chemical Society. (Generic reference for qNMR in polymers).
  • Hult, A., et al. (1999). Dendritic macromolecules.[3][4][5][6][7][8] Advances in Polymer Science, 143, 1-34. Link

  • Cayman Chemical / Sigma Aldrich. (2023). Pentaerythritol-13C Safety Data Sheet & Technical Specifications. Link

  • Wilks, E. S. (1997). Industrial Polymers Handbook: Products, Processes, Applications. Wiley-VCH.

Disclaimer: This protocol involves hazardous chemicals (Methyl Acrylate, Ethylenediamine). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Precision Temperature Calibration in Solid-State NMR Using the ¹³C Phase Transition of Pentaerythritol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Accurate Temperature Control in NMR

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, precise and accurate sample temperature is not a mere convenience but a fundamental prerequisite for data integrity and reproducibility. This is particularly true for studies involving temperature-sensitive samples, such as biomolecules, polymers, and pharmaceuticals, where subtle temperature fluctuations can significantly impact molecular dynamics, conformational equilibria, and reaction kinetics.[1][2] The discrepancy between the temperature setpoint of the spectrometer's variable temperature (VT) unit and the true internal temperature of the sample is a well-documented phenomenon.[1] Frictional heating from magic-angle spinning (MAS) and the nuances of gas flow for temperature regulation can introduce significant deviations, necessitating robust calibration protocols.[3] While traditional methods employing the temperature-dependent chemical shifts of methanol or ethylene glycol are widely used, they are often limited to lower temperature ranges.[2] For high-temperature solid-state NMR applications, a reliable and sharp temperature standard is essential. This application note details a highly accurate and reproducible method for high-temperature calibration of solid-state NMR probes using the well-defined solid-state phase transition of pentaerythritol, observed via ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR.

Pentaerythritol: A Superior High-Temperature NMR Thermometer

Pentaerythritol, C(CH₂OH)₄, is a polyol that exists as a white crystalline solid.[4] A key characteristic of pentaerythritol is its reversible solid-solid phase transition from a tetragonal to a cubic crystal structure at approximately 460 K (187 °C).[5][6] This first-order phase transition is accompanied by a significant change in molecular mobility, which can be sensitively detected by solid-state NMR. The sharpness and well-defined temperature of this transition make pentaerythritol an excellent candidate for a high-temperature calibration standard.

The ¹³C CP/MAS NMR spectrum of pentaerythritol provides a distinct signature for this phase transition. Below the transition temperature, the more rigid tetragonal phase results in a ¹³C spectrum with broader lines. As the sample is heated through the phase transition, the increased molecular motion in the cubic phase leads to a dramatic narrowing of the ¹³C NMR signals. This sharp, observable change provides a precise marker for the transition temperature.

Core Principles: Why ¹³C NMR of Pentaerythritol is a Self-Validating System

The power of this technique lies in its inherent self-validation. Unlike methods that rely on the linear but gradual change in chemical shift of a reference compound, the pentaerythritol method hinges on a distinct, non-linear event—a phase transition. This provides a single, unambiguous calibration point.

The key observable changes in the ¹³C CP/MAS spectrum of pentaerythritol at its phase transition temperature are:

  • Linewidth Narrowing: A dramatic decrease in the linewidth of the methylene (CH₂) carbon signal due to increased molecular motion in the high-temperature cubic phase.

  • Appearance of a Sharp Isotropic Chemical Shift: The coalescence of broader signals from the low-temperature phase into a single, sharp peak corresponding to the more symmetric cubic phase.

By precisely identifying the spectrometer's set temperature at which this spectral transformation occurs, a highly accurate calibration point for the upper-temperature range is established.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for calibrating the variable temperature unit of a solid-state NMR spectrometer using the ¹³C phase transition of pentaerythritol.

1. Sample Preparation:

  • Finely grind high-purity (≥99%) pentaerythritol into a homogeneous powder.

  • Pack the powdered pentaerythritol into a suitable MAS rotor (e.g., 4 mm zirconia). Ensure the rotor is packed uniformly to maintain good spinning stability.

2. Spectrometer Setup:

  • Insert the packed rotor into the solid-state NMR probe.

  • Set the magic-angle spinning speed to a moderate rate (e.g., 5-8 kHz) to average out chemical shift anisotropy and dipolar couplings.

  • Tune and match the ¹³C and ¹H channels of the probe.

3. Initial ¹³C CP/MAS Spectrum Acquisition (Ambient Temperature):

  • Acquire a standard ¹³C CP/MAS spectrum at ambient temperature (e.g., 298 K).

  • Typical acquisition parameters:

    • ¹H 90° pulse width: ~3-4 µs

    • Contact time: ~1-2 ms

    • Recycle delay: ~5 s

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

  • Observe the characteristic broad peaks of the low-temperature tetragonal phase of pentaerythritol.

4. Variable Temperature Experiment:

  • Incrementally increase the set temperature of the VT unit in small steps (e.g., 2-5 K) towards the expected transition temperature of ~460 K (187 °C).

  • Allow the sample temperature to equilibrate at each set point for at least 10-15 minutes before acquiring a ¹³C CP/MAS spectrum.

  • Monitor the ¹³C spectrum for changes in linewidth and chemical shift.

5. Pinpointing the Phase Transition:

  • As the temperature approaches the phase transition, the broad signals from the low-temperature phase will begin to decrease in intensity, while a new, sharp signal corresponding to the high-temperature cubic phase will emerge.

  • The phase transition temperature is identified as the set temperature at which the sharp signal of the cubic phase becomes the dominant feature in the spectrum. For a more precise determination, this is often taken as the point where the intensities of the broad and sharp components are equal.

  • Record the spectrometer's set temperature at this transition point. This is your high-temperature calibration point.

6. Data Analysis and Calibration Curve:

  • The true temperature of the phase transition of pentaerythritol is a known physical constant (approximately 460 K).

  • Compare the spectrometer's set temperature at which the transition was observed to the known true temperature. The difference represents the temperature correction factor for your spectrometer under the specific experimental conditions (e.g., MAS rate, gas flow).

  • This single, high-temperature point can be used in conjunction with other calibration points (e.g., from methanol at lower temperatures) to construct a comprehensive calibration curve for your probe over a wide temperature range.

Data Presentation

Calibration StandardProperty MeasuredTemperature Range (K)AdvantagesDisadvantages
Pentaerythritol ¹³C Phase Transition ~460 K Sharp, unambiguous transition; High accuracy; Self-validating Single-point calibration; High temperature only
Methanol (¹H)Δδ (OH, CH₃)180 - 300 KWide low-temperature range; Well-establishedRequires careful peak picking; Susceptible to impurities
Ethylene Glycol (¹H)Δδ (OH, CH₂)300 - 380 KGood for near-ambient to moderate temperaturesViscous; Broader lines at higher temperatures
Lead Nitrate (²⁰⁷Pb)δ (²⁰⁷Pb)Wide rangeHigh sensitivity to temperatureRequires a specific probe setup for ²⁰⁷Pb; Toxicity

Visualizing the Workflow

Caption: Experimental workflow for NMR temperature calibration using pentaerythritol.

Conclusion: A Robust Tool for High-Temperature NMR Studies

References

  • What are the spectroscopic properties of pentaerythritol? - Blog - Koyon. (2025). Retrieved from [Link]

  • Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem. (n.d.). Retrieved from [Link]

  • Calibration of the variable temperature NMR thermocouple - Emery Pharma. (2014, February 28). Retrieved from [Link]

  • Temperature calibration - NESG Wiki. (2010, January 8). Retrieved from [Link]

  • Solid‐state ¹³C{¹H} CP/MAS NMR spectrum of 1 recorded at 9.4 T with a... - ResearchGate. (n.d.). Retrieved from [Link]

  • A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds - PMC. (n.d.). Retrieved from [Link]

  • Pentaerythritol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem. (n.d.). Retrieved from [Link]

  • Carbon-13 NMR spectrum of a pentaerythritol−adipic acid hyperbranched poly(ester) containing hydroxyl end groups. - ResearchGate. (n.d.). Retrieved from [Link]

  • Instructions for Variable Temperature (VT) Operation - NMR. (n.d.). Retrieved from [Link]

  • CP/MAS 13C-NMR spectroscopy applied to structure and interaction studies on cellulose I. (1999). Solid State Nuclear Magnetic Resonance, 15(1), 31-40. [Link]

  • Pentaerythritol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • a¹H-NMR and b¹³C-NMR spectra of the synthesized pentaerythritol tetraoleate | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds | Request PDF. (n.d.). Retrieved from [Link]

  • Chemical Properties of Pentaerythritol (CAS 115-77-5) - Cheméo. (n.d.). Retrieved from [Link]

  • In situ C-13 solid-state polarization transfer NMR to follow starch transformations in food - research.chalmers.se. (2022, January 24). Retrieved from [Link]

  • (PDF) Solid-state NMR Spectroscopy in Pharmaceutical Sciences - ResearchGate. (2025, September 28). Retrieved from [Link]

  • FIGURE S4 1 H NMR spectrum of PCL initiated from Pentaerythritol in CDCl3. (n.d.). Retrieved from [Link]

  • Pentaerythritol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Signal-to-Noise Ratio (SNR) in Pentaerythritol 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context[1]

Pentaerythritol (


) presents a classic "NMR trap" for researchers. While the molecule is simple and highly symmetric (

symmetry), its

spectrum is notoriously difficult to acquire with high signal-to-noise ratio (SNR) due to two converging factors:
  • The Quaternary Carbon Bottleneck: The central carbon atom has no attached protons. It lacks the Nuclear Overhauser Effect (NOE) enhancement that boosts the methylene signals and possesses an exceptionally long spin-lattice relaxation time (

    
    ), often exceeding 30–50 seconds.
    
  • Solubility Limits: High crystallinity limits solubility in standard organic solvents, reducing the number of spins in the active volume.

This guide provides a self-validating protocol to overcome these physical limitations, moving beyond "more scans" to mechanistic optimization.

Phase I: Sample Preparation (The Chemistry)

The most effective way to double SNR is to quadruple the scan number (


).[1] However, doubling the concentration achieves the same SNR gain in 

the time.
Protocol A: Solvent Selection & Saturation

Pentaerythritol is poorly soluble in


. You must use high-polarity deuterated solvents.
SolventSolubility (approx.)Viscosity ImpactRecommendation

High (>50 mg/mL)LowPrimary Choice. Excellent solubility, but OH protons exchange (disappear).
DMSO-

Moderate (~15 mg/mL)HighSecondary Choice. Use if OH observation is required. Requires heating (see below).

NegligibleLowDo Not Use.
Protocol B: The Relaxation Agent (Critical for Quaternary Carbons)

To visualize the central quaternary carbon without waiting 300 seconds between scans, you must chemically short-circuit the relaxation process.

Reagent: Chromium(III) acetylacetonate,


.[2][3][4][5]
Mechanism:  Paramagnetic relaxation enhancement.[4] The unpaired electrons in 

facilitate the energy transfer from the

nuclei to the lattice, reducing

from ~50s to <2s.

Step-by-Step Method:

  • Prepare a 0.1 M stock solution of

    
     in the target solvent (e.g., DMSO-
    
    
    
    or
    
    
    ).
  • Dissolve Pentaerythritol in the NMR tube near saturation.

  • Add 20–50

    
    L  of the stock solution to the NMR tube.
    
    • Target concentration: ~0.02 M (approx 1-3 mg

      
       per tube).
      
    • Visual Check: The solution should turn a light purple/lavender.

  • Result: You can now reduce the Relaxation Delay (

    
    ) to 2–3 seconds without saturating the quaternary carbon.
    

Warning:


 broadens lines slightly. Do not exceed 0.05 M concentration.

Phase II: Acquisition Parameters (The Physics)

If you cannot use a relaxation agent (e.g., sample recovery required), you must optimize the pulse sequence physics.

Decision Workflow: The "Invisible" Carbon

The central carbon often disappears because it becomes saturated (populations of


 and 

states equalize).

SNR_Optimization Start Start: Low SNR on Quaternary C Check_Agent Can you add Cr(acac)3? Start->Check_Agent Add_Agent Add 3mg Cr(acac)3 Check_Agent->Add_Agent Yes No_Agent Sample must remain pure Check_Agent->No_Agent No Fast_Params Set D1 = 2s Pulse = 90° Decouple = Inverse Gated Add_Agent->Fast_Params Process Processing: LB = 1.0 - 3.0 Hz Fast_Params->Process Pulse_Angle Reduce Pulse Angle (Set P1 to 30° flip) No_Agent->Pulse_Angle Extend_D1 Increase D1 (Minimum 10-20s) Pulse_Angle->Extend_D1 Extend_D1->Process Result High SNR Spectrum Process->Result

Figure 1: Decision logic for optimizing acquisition based on sample constraints.

Parameter Configuration Table
ParameterStandard SettingOptimized for Pentaerythritol (No Agent)Optimized with

Why?
Pulse Angle




allows faster repetition without saturation when

is long.
Relaxation Delay (

)
2.0 s20.0 s - 60.0 s 2.0 sThe quaternary C needs time to relax. Without agent, you must wait.
Acquisition Time (

)
1.0 s0.8 - 1.0 s 1.0 sKeep AQ short to maximize scans per hour; resolution is rarely the limit here.
Decoupling WALTZ-16Power Gated Inverse GatedPower gated gives NOE to

(good for SNR) but distorts integration.

Phase III: Processing (The Mathematics)

Raw FIDs of carbon spectra are noisy. Mathematical manipulation is required to extract the signal.

Exponential Multiplication (Line Broadening)

You must apply a window function. The "Matched Filter" principle states that the best SNR is achieved when the Line Broadening (LB) factor equals the natural linewidth of the peak.

  • Standard 13C LB: 1.0 Hz

  • Pentaerythritol Recommendation: 2.0 Hz – 3.0 Hz

  • Reasoning: Carbon peaks are naturally broader than proton peaks. Increasing LB suppresses high-frequency noise at the tail of the FID.

    • Action: In TopSpin, type lb 2.0 then efp. In VNMRJ, set lb=2.0 then wft.

Troubleshooting FAQs

Q1: I see the methylene (


) signal at ~60 ppm, but the quaternary carbon at ~45 ppm is completely missing. Why? 
A:  This is a saturation issue. The 

carbons relax fast (dipolar coupling to H) and get NOE enhancement. The quaternary carbon relaxes very slowly.[6]
  • Immediate Fix: Change your pulse angle to

    
     (divide your 90-degree pulse width by 3) and set 
    
    
    
    . It will appear.

Q2: My baseline is rolling/curved. How do I fix this to see small peaks? A: A rolling baseline often comes from the initial data points of the FID being corrupted (acoustic ringing) or dead-time issues.

  • Fix: Apply Backward Linear Prediction (Linear Prediction of the first few points) during processing. Alternatively, use a stronger polynomial baseline correction (e.g., abs n in TopSpin).

Q3: Can I heat the sample? A: Yes, and you should if using DMSO-


. Heating to 40–50°C lowers viscosity.
  • Benefit: Lower viscosity = faster molecular tumbling = shorter Correlation Time (

    
    ) = sharper peaks and slightly more efficient 
    
    
    
    relaxation (in the extreme narrowing limit).

Q4: I need quantitative results (integration). Can I use the settings above? A: NO.

  • The Problem: The standard "Power Gated" decoupling generates NOE enhancement for

    
     but not for the quaternary C. Integration will be wildly inaccurate (e.g., 1:10 instead of 1:4).
    
  • The Solution: You must use Inverse Gated Decoupling (decoupler on only during acquisition, off during delay). You must also use

    
     (or use 
    
    
    
    ).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[7] (Chapter 4: Signal-to-Noise and Sensitivity).

  • Caytan, E., et al. (2007). "Optimal usage of Cr(acac)3 for quantitative 13C NMR." Talanta, 71(3), 1016-1021. (Validates relaxation agent concentrations).

  • Reich, H. J. (2023). "Relaxation in NMR." University of Wisconsin-Madison Chemistry Department. (Authoritative resource on T1 mechanisms in quaternary carbons).

  • Sigma-Aldrich. (2023). "NMR Solvent Reference Data." (Solubility and Chemical Shift Data).

Sources

Resolving solubility issues with Pentaerythritol-13C in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility, stability, and preparation issues with Pentaerythritol-13C (


) in aqueous and glassing solutions.
Audience:  NMR Spectroscopists, DNP Researchers, and Metabolic Tracing Scientists.

Introduction: The "Symmetric Solid" Challenge

Pentaerythritol-13C is a critical isotope-labeled standard and substrate, particularly in Dynamic Nuclear Polarization (DNP) and metabolic flux analysis. However, its highly symmetric neopentane structure creates a robust crystal lattice with high lattice energy.

The Core Problem: While Pentaerythritol is technically water-soluble, it exhibits a massive solubility delta based on temperature. It is kinetically slow to dissolve at room temperature and thermodynamically prone to rapid recrystallization ("crashing out") upon cooling.

This guide provides field-validated protocols to force dissolution, maintain stability, and optimize glass formation for hyperpolarization experiments.

Module 1: Dissolution Kinetics (Getting it into Solution)

Q: Why does my Pentaerythritol-13C float as a white powder even after 30 minutes of stirring?

A: You are fighting lattice energy, not saturation limits. At


, the solubility of Pentaerythritol is approximately 

(

). However, the dissolution rate is exceptionally slow due to strong intermolecular hydrogen bonding in the crystal state.

The Protocol: Thermal Shock & Sonication Do not rely on passive stirring. You must input energy to break the lattice.

  • Prepare Solvent: Use degassed D

    
    O or Milli-Q water.
    
  • Initial Slurry: Add the solid isotope to the solvent. It will likely float or clump.

  • Thermal Ramp: Heat the solution to

    
     .
    
    • Note: The solubility jumps from

      
       at 
      
      
      
      to over
      
      
      at
      
      
      .[1]
  • Sonication: While warm (not boiling), sonicate in a bath for 5-10 minutes.

  • Visual Check: The solution must be completely transparent. Any "haze" indicates undissolved micro-crystals which will act as nucleation sites for precipitation later.

Solubility Data Reference Table
Temperature (

)
Solubility in Water (g/L)Status


Risk Zone (Precipitation likely)


Standard Limit


High Solubility


Super-Soluble

Data extrapolated from standard polyol behavior and industrial data [1, 2].

Module 2: Stability & Prevention of Precipitation

Q: The solution was clear at , but crystals formed immediately upon cooling. How do I stop this?

A: You created a supersaturated solution. Because solubility drops by an order of magnitude between


 and 

, cooling forces the excess solute to crash out.

The Solution: Co-solvent Stabilization If your experimental protocol allows, adding a "structure-breaking" co-solvent interferes with the reformation of the Pentaerythritol crystal lattice.

Recommended Co-solvents:

  • Glycerol (

    
     or natural):  Excellent for DNP. Increases viscosity, slowing nucleation.
    
  • DMSO (

    
     or natural):  Disrupts hydrogen bonding networks.
    

Protocol for Stable Stock Solutions:

  • Dissolve Pentaerythritol-13C in water/D

    
    O at 
    
    
    
    at
    
    
    the desired final concentration.
  • Separately warm the co-solvent (Glycerol or DMSO) to

    
    .
    
  • Mix the two warm solutions 1:1.

  • Cool slowly to room temperature. The mixture is far less likely to precipitate than pure aqueous solutions.

Module 3: DNP & Hyperpolarization Specifics

Q: My DNP enhancement ( ) is low. Is the Pentaerythritol crystallizing during the freeze?

A: Likely, yes. Pentaerythritol is a poor glass former on its own. In Dissolution DNP, the sample must form an amorphous "glass" at


. If the Pentaerythritol crystallizes during freezing, the radical (e.g., TEMPOL/AMUPol) segregates from the isotope, destroying the polarization transfer mechanism.

The Fix: The "Glassing" Matrix Optimization You must adjust the solvent ratio to ensure vitrification.

Validated DNP Matrices for Pentaerythritol:

  • Standard: 60:40 v/v Glycerol:D

    
    O.[2]
    
  • Alternative: 50:50 v/v DMSO:D

    
    O (Better for high concentrations).
    
  • Radical Choice: AMUPol is generally preferred over TEMPOL for aqueous/glycerol mixtures due to better solubility and stability.

Critical Step: The "Drop Test" Before committing your expensive


 isotope:
  • Make a "dummy" sample with natural abundance Pentaerythritol in your chosen matrix.

  • Flash freeze a droplet in liquid nitrogen (

    
    ).
    
  • Visual Inspection:

    • Transparent/Clear: Good glass. Proceed to DNP.

    • Opaque/White: Crystallized.[1][3][4][5] STOP. Add more Glycerol or reduce Pentaerythritol concentration.

Module 4: Troubleshooting Workflow (Decision Logic)

The following diagram outlines the logical flow for resolving solubility issues during sample preparation.

PentaSolubility Start Start: Pentaerythritol-13C Solid Solvent Add Aqueous Solvent (D2O/H2O) Start->Solvent Dissolve Heat to 80°C + Sonicate Solvent->Dissolve Check Visual Inspection Dissolve->Check Clear Solution is Clear Check->Clear Yes Cloudy Solution is Cloudy/Hazy Check->Cloudy No Decision Intended Use? Clear->Decision Cloudy->Dissolve Repeat Heat/Sonicate StandardNMR Standard NMR Decision->StandardNMR DNP DNP / Hyperpolarization Decision->DNP Action_Filter Filter (0.22 µm PVDF) to remove dust/fibers StandardNMR->Action_Filter Action_Cosolvent Add Glycerol or DMSO (Glassing Agent) DNP->Action_Cosolvent Recrystallize Precipitation Risk! Keep >25°C or dilute Action_Cosolvent->Recrystallize If cooled without proper ratio

Caption: Logical workflow for solubilizing Pentaerythritol-13C, distinguishing between standard NMR preparation and DNP glassing requirements.

Module 5: Purity & Analytical Verification

Q: I filtered the solution, but I see extra peaks in the NMR. Is my isotope impure?

A: It is likely a synthesis byproduct or solvent contaminant. Pentaerythritol synthesis (aldol condensation of acetaldehyde and formaldehyde) can leave traces of formates or dipentaerythritol .

Verification Protocol:

  • Run a 1D

    
     NMR: 
    
    • Pentaerythritol-13C is highly symmetric. You should see one dominant signal (singlet) around 60-64 ppm (depending on referencing).

    • Quaternary Carbon: If labeled at the center, look for a small signal at ~45 ppm .

  • Check for Formates: Look for signals around 160-170 ppm . If present, these are salts that may affect DNP radical solubility.

  • Check for Dipentaerythritol: Look for minor peaks slightly shifted from the main alcohol signal.

Filtration Rule: Always use a 0.22


m PVDF or PES syringe filter  before transferring to the NMR tube or DNP cup. This removes undissolved micro-crystallites that are invisible to the naked eye but will trigger bulk precipitation later.

References

  • PubChem. (n.d.). Pentaerythritol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gantrade Corporation. (2024). Pentaerythritol (Penta) FAQ. Retrieved from [Link]

  • Bruker. (n.d.). Sample preparation strategies for DNP experiments. Retrieved from [Link]

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. (Foundational DNP methodology).[6]

Sources

Storage conditions to prevent degradation of Pentaerythritol-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pentaerythritol-13C. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopically labeled compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your research.

I. Understanding the Stability of Pentaerythritol-13C

Pentaerythritol is a chemically stable polyol, and its 13C-labeled counterpart benefits from this inherent stability. However, as with any high-purity analytical standard, improper storage and handling can lead to degradation, compromising the isotopic and chemical purity of the material. The primary degradation pathways of concern for polyols like Pentaerythritol are oxidation and hydrolysis, which can be accelerated by elevated temperatures, light, and the presence of contaminants.[1][2][3]

For stable isotope-labeled compounds, maintaining isotopic purity is as crucial as chemical purity. While not radioactive, degradation can potentially lead to isotopic scrambling or the formation of impurities that may interfere with analytical measurements.[4] Therefore, the storage conditions for Pentaerythritol-13C are more stringent than for its unlabeled analogue.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Pentaerythritol-13C?

A1: For long-term storage, solid Pentaerythritol-13C should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5] Storing it in a desiccator at low temperature is an excellent practice to minimize exposure to humidity. For shorter periods, storage at 2-8°C is acceptable.[6]

Q2: Why is low temperature storage recommended if Pentaerythritol is stable at room temperature?

A2: While unlabeled Pentaerythritol is stable at ambient temperatures, the 13C-labeled version is a high-purity standard where even minor degradation is undesirable. Low temperatures slow down the rate of any potential chemical reactions, including oxidation, that could lead to the formation of impurities over time.[5] This is a crucial practice for maintaining the long-term integrity of valuable isotopic standards.

Q3: Is it necessary to store Pentaerythritol-13C under an inert atmosphere?

A3: While not always mandatory for short-term storage, it is a highly recommended best practice for long-term preservation. Backfilling the container with an inert gas like argon or nitrogen before sealing minimizes the presence of oxygen, thereby reducing the risk of oxidative degradation.[7]

Q4: I need to prepare a stock solution of Pentaerythritol-13C. What solvent should I use and how should I store the solution?

A4: The choice of solvent will depend on your experimental needs and the solubility of Pentaerythritol. It is soluble in water and polar organic solvents like methanol and DMSO.[8] Stock solutions are generally less stable than the solid material and should be stored at -20°C in tightly sealed, light-protected vials.[8] It is advisable to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy. The stability of the solution will depend on the solvent and concentration, so it is recommended to perform your own stability studies if the solution is to be stored for an extended period.

Q5: How can I tell if my Pentaerythritol-13C has degraded?

A5: Visual inspection is the first step. Any change in color (from white to off-white or yellow) or the appearance of clumping may indicate degradation. For a more definitive assessment, analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities or a change in the isotopic enrichment.

III. Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) - Exposure to moisture and/or air. - Storage at elevated temperatures. - Contamination.- Discard the reagent as its purity is compromised. - Review storage procedures and ensure containers are properly sealed and stored at the recommended temperature.
Inconsistent analytical results (e.g., variable peak areas for the internal standard) - Degradation of the stock solution. - Repeated freeze-thaw cycles of the stock solution. - Evaporation of solvent from the stock or working solutions.- Prepare a fresh stock solution from the solid material. - Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. - Ensure solution containers are tightly sealed.
Presence of unexpected peaks in Mass Spectrometry or NMR analysis - Chemical degradation leading to the formation of impurities. - Contamination from handling or from the solvent.- Confirm the identity of the impurities if possible to understand the degradation pathway. - Re-evaluate handling and storage procedures to prevent future degradation. - Use high-purity solvents for solution preparation.

IV. Experimental Protocols

Protocol for Long-Term Storage of Solid Pentaerythritol-13C
  • Container: Use a clean, dry, amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (Recommended): If possible, place the vial in a glove box or use a gentle stream of argon or nitrogen to displace the air in the vial before sealing.

  • Sealing: Tightly seal the vial cap. For extra protection against moisture, you can wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C . For added protection against moisture, the vial can be placed inside a desiccator within the freezer.

Protocol for Preparation and Storage of a Stock Solution
  • Solvent Selection: Choose a high-purity solvent appropriate for your analytical method in which Pentaerythritol-13C is soluble.

  • Weighing: Allow the vial of solid Pentaerythritol-13C to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid. Weigh the required amount of solid in a controlled environment.

  • Dissolution: Dissolve the solid in the chosen solvent to the desired concentration.

  • Storage Container: Use a clean, amber glass vial with a PTFE-lined cap.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.

  • Storage: Store the aliquots at -20°C . Protect from light.

V. Visualization of Storage Decision Workflow

StorageWorkflow Pentaerythritol-13C Storage Decision Workflow start Start: Receiving Pentaerythritol-13C storage_duration Intended Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term < 1 month long_term Long-Term (> 1 month) storage_duration->long_term > 1 month storage_temp_short Store at 2-8°C short_term->storage_temp_short storage_temp_long Store at -20°C long_term->storage_temp_long check_form Form of Material? storage_temp_short->check_form storage_temp_long->check_form solid Solid check_form->solid Solid solution Solution check_form->solution In Solution solid_storage Tightly sealed, light-protected container. Inert atmosphere recommended. solid->solid_storage solution_storage Tightly sealed, light-protected vial. Aliquot to avoid freeze-thaw cycles. solution->solution_storage end End: Use in Experiment solid_storage->end solution_storage->end

Caption: Decision workflow for the proper storage of Pentaerythritol-13C.

VI. Summary of Quantitative Storage Recommendations

Parameter Condition Rationale
Storage Temperature (Solid, Long-Term) -20°CMinimizes chemical degradation and preserves isotopic purity.[5]
Storage Temperature (Solid, Short-Term) 2-8°CAdequate for short periods to maintain stability.[6]
Storage Temperature (Solution) -20°CSlows down potential degradation in the solution phase.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Reduces the risk of oxidative degradation.[7]
Light Exposure Store in the dark (amber vials)Prevents potential light-induced degradation.[6]
Moisture Store in a dry environment (desiccator)Prevents hydrolysis.

VII. References

  • Chemie Brunschwig. Stable Isotope Standards For Mass Spectrometry. [Link]

  • ResearchGate. A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants. [Link]

  • NIST. High-Precision Isotopic Reference Materials. [Link]

  • MDPI. Chemical Degradation of Thermoplastic Polyurethane for Recycling Polyether Polyol. [Link]

  • ResearchGate. The study of the stability of reference materials by isochronous measurements. [Link]

  • MDPI. The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. [Link]

  • Dr. Christine Grant. Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. [Link]

  • IAEA. TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. [Link]

  • PMC. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. [Link]

  • PubMed. Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples. [Link]

  • University of North Texas. 13C-Stable Isotope Labeling. [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

  • IDR Environmental Services. The Top 10 Best Practices For Proper Chemical Storage. [Link]

  • SPC Industrial. 5 Best Practices for Safer Chemical Storage. [Link]

  • LSU Health New Orleans. Best Practices for Chemical Storage. [Link]

  • ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]

Sources

Technical Support Center: Precision Calibration & Drift Correction in Pentaerythritol-13C Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Pentaerythritol (


) is a critical secondary standard in solid-state NMR (ssNMR), utilized primarily for resolution testing and, crucially, as a temperature sensor  due to the temperature dependence of its 

chemical shifts.

When users report "chemical shift drift" in Pentaerythritol (PE) experiments, they are almost invariably observing thermal instability within the rotor, not spectrometer frequency drift. In Magic Angle Spinning (MAS), frictional heating can raise sample temperatures by 10–40 K above the set point.

This guide provides a self-validating protocol to diagnose, quantify, and correct this drift, ensuring your spectral data reflects accurate chemical environments.

Diagnostic Module: Identifying the Source of Drift

Before applying corrections, you must distinguish between Magnet Drift (instrumental) and Thermal Drift (experimental).

Troubleshooting Matrix: Symptom vs. Cause
SymptomTime ScaleDirectionalityLikely CauseAction
Linear Shift (

Hz/hr)
Hours/DaysUnidirectional (usually lower freq)Magnet Drift (Superconducting decay)Update tof (Time of Flight) or lock frequency.
Rapid Shift (

Hz/min)
MinutesAsymptotic (stabilizes over time)Frictional Heating (MAS spin-up)Wait for thermal equilibrium (20-30 mins).
Fluctuating Shift Seconds/MinutesOscillatingVT Gas Instability Check PID settings on VT controller.
Step-Change Shift InstantDiscrete JumpDecoupling Heating Reduce decoupling duty cycle or power.
Logic Pathway: The Diagnostic Workflow

DriftDiagnosis Start Start: Observed Shift Drift CheckLock Is the system locked (D2O/DMSO)? Start->CheckLock IsLinear Is drift linear over >4 hours? CheckLock->IsLinear No (Solid State) MagnetDrift Diagnosis: Magnet Drift (Field Decay) CheckLock->MagnetDrift Yes (Lock unstable) SpinRate Did Spin Rate (MAS) change? IsLinear->SpinRate No IsLinear->MagnetDrift Yes ThermalDrift Diagnosis: Thermal Drift (Frictional Heating) SpinRate->ThermalDrift Yes DecoupleHeat Diagnosis: RF Heating (Decoupling) SpinRate->DecoupleHeat No (Check RF Power)

Figure 1: Decision tree for isolating the root cause of chemical shift instability in


 experiments.

Technical Deep Dive: The Physics of Thermal Drift

In solid-state NMR, Pentaerythritol exhibits a phase transition at 188°C. Below this, in the tetragonal crystalline phase, the chemical shift of the methylene carbons (


) is sensitive to lattice expansion and conformational changes driven by temperature.
The Mechanism

Unlike liquid NMR, where rapid tumbling averages interactions, ssNMR samples are subject to:

  • Frictional Heating: Air friction on the rotor surface transfers heat to the sample. A 4mm rotor at 10 kHz adds ~5–10 K. A 1.3mm rotor at 60 kHz can add >40 K.

  • RF Heating: High-power proton decoupling (e.g., SPINAL-64) deposits energy into the lattice.

The "Drift" is actually a "Thermometer Reading": If your PE peaks move 0.1 ppm downfield during acquisition, your sample temperature has likely increased by approximately 2–4 K (depending on the specific polymorph and field strength).

Protocol: Correcting Drift via Temperature Calibration

You cannot "fix" the drift in post-processing without knowing the temperature history. You must calibrate the probe to establish the relationship between Set Temperature (


)  and Sample Temperature (

)
.[1]
Step 1: Establish the Reference (The "Gold Standard")

Do not assume PE coefficients. Calibrate PE against Lead Nitrate (


) , which has a known, precise shift temperature coefficient of 0.758 ppm/K .
Step 2: The Calibration Workflow

Materials:

  • Rotor 1:

    
     (Lead Nitrate)[1]
    
  • Rotor 2: Pentaerythritol (PE)

  • Rotor 3: Adamantane (Chemical Shift Reference)

Procedure:

  • Chemical Shift Referencing:

    • Insert Adamantane.[2]

    • Set

      
       K.
      
    • Reference the downfield methylene signal to 38.48 ppm (IUPAC standard).

  • T-Calibration (Lead Nitrate):

    • Insert Lead Nitrate.[1]

    • Spin at your target rate (e.g., 10 kHz).

    • Measure

      
      .
      
    • Calculate

      
       using:
      
      
      
      
    • Note: Formula derived from Bielecki et al.

  • PE Characterization:

    • Insert Pentaerythritol.[3][4][5][6][7]

    • Equilibrate at the exact same

      
       and spin rate.
      
    • Record the

      
       shift of the methylene peak (
      
      
      
      ).
  • Repeat:

    • Vary

      
       in 10 K increments (280 K to 320 K).
      
    • Plot

      
       vs. 
      
      
      
      (from the Pb data).
Step 3: Generating the Correction Curve

You will derive a linear equation for your specific probe/rotor combination:



Now, when you observe "drift" (a shift in


), you can calculate the exact temperature change and adjust your VT gas to compensate.

Experimental Mitigation Strategies

If you are running PE as a standard and it is drifting, use these settings to stabilize it.

A. Thermal Equilibrium Wait Times

Drift is highest immediately after changing spin rates.

  • Protocol: After reaching target MAS frequency, wait 20 minutes before acquiring data. This allows the rotor and bearing gas to reach thermal equilibrium.

B. Decoupling Management

Excessive decoupling causes "sawtooth" drift (heating during acquisition, cooling during delay).

  • Recommendation: Use TPPM or SPINAL-64 decoupling at the lowest effective field (typically 50–70 kHz for aliphatic carbons).

  • Duty Cycle: Ensure recycle delay (

    
    ) is at least 
    
    
    
    the acquisition time (
    
    
    ) to allow cooling.

FAQ: Technical Support

Q: Why does my Pentaerythritol spectrum show split peaks? A: This indicates a phase mixture or crystallinity issue. PE has a plastic crystal phase at high temperatures. Ensure you are operating well below 180°C. If peaks are split at room temp, the sample may have been recrystallized improperly. Grind the sample finely to ensure isotropic distribution.

Q: Can I use the PE signal to reference 0 ppm? A: No. PE is a secondary standard. Its absolute position changes with temperature.[8] Always reference to Adamantane (38.48 ppm) or TMS (0 ppm) first. Use PE only to determine temperature or resolution.

Q: My drift is always upfield (lower ppm). Is this thermal? A: In


 ssNMR, paramagnetic shielding changes with density. For many solids, heating causes lattice expansion, often resulting in downfield shifts (higher ppm). If you see constant upfield drift, check your superconducting magnet drift  (field decay) or ensure you aren't condensing moisture (if cooling).

References & Authoritative Grounding

  • IUPAC Recommendations (2008): Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts." Pure and Applied Chemistry, 80(1), 59-84.

    • Relevance: Establishes Adamantane (38.48 ppm) as the external reference standard for solid-state

      
      .
      
  • Lead Nitrate Thermometry: Bielecki, A., & Burum, D. P. (1995). "Temperature dependence of

    
     MAS NMR spectra of solid lead nitrate." Journal of Magnetic Resonance, Series A, 116(2), 215-220.
    
    • Relevance: Provides the standard equation for calculating

      
       in MAS probes.
      
  • Frictional Heating in MAS: Tallalla, T., et al. "Magic-angle spinning NMR temperature calibration."

    • Context: Explains the physics of rotor heating (5-40K) which causes the "drift" users observe in PE experiments.

Visualizing the Correction Logic

CorrectionWorkflow Step1 Step 1: Run Adamantane (Set Ref to 38.48 ppm) Step2 Step 2: Run Pb(NO3)2 (Calculate True T) Step1->Step2 Reference Step3 Step 3: Run Pentaerythritol (Measure Shift) Step2->Step3 Calibrate Step4 Step 4: Build Curve (T vs. Shift) Step3->Step4 Correlate

Figure 2: The sequential workflow for establishing a valid temperature correction curve.

Sources

Handling hygroscopicity of Pentaerythritol-13C during sample loading

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Quantitative Analysis

Pentaerythritol-13C is a critical internal standard and building block in metabolic research and synthetic chemistry. Its high isotopic purity and defined molecular weight are essential for generating accurate, reproducible data. However, its inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge during sample handling and loading.[1][2]

Moisture absorption can introduce substantial errors by artificially inflating the measured mass, leading to incorrect concentration calculations.[3][4] Furthermore, excess water can interfere with certain analytical techniques, such as suppressing desired signals in Nuclear Magnetic Resonance (NMR) or altering ionization in Mass Spectrometry.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and best-practice protocols to mitigate the effects of hygroscopicity and ensure the integrity of their experimental results.

Quick Reference: Frequently Asked Questions (FAQs)

Question 1: My Pentaerythritol-13C powder appears clumped and is not free-flowing. Can I still use it?

Answer: Clumping is a primary indicator of moisture absorption.[1][2] While the compound may still be usable, it must be dried under vacuum to remove the adsorbed water before accurate weighing. Proceeding without drying will lead to significant errors in calculated concentration. For best results, use the drying protocol outlined later in this document.

Question 2: When I place my sample on the analytical balance, the mass reading continuously increases. What is happening?

Answer: This phenomenon, known as "weight drift," is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture. The longer the sample is exposed to the ambient air on the balance pan, the more water it will adsorb, and the higher the mass reading will climb. This directly demonstrates why minimizing air exposure is critical.[6][7]

Question 3: What is the ideal method for long-term storage of Pentaerythritol-13C?

Answer: The material should be stored in a tightly sealed, airtight container within a desiccator.[1][8] The desiccator should contain an active desiccant, such as silica gel or molecular sieves, to maintain a low-humidity environment.[9][10] For highly sensitive applications, storing the sealed container inside an inert atmosphere glove box is the gold standard.

Question 4: My lab does not have a glove box. What is the next best procedure for weighing my sample?

Answer: If a glove box is unavailable, the "Rapid Weighing Protocol" in conjunction with a desiccator is the recommended alternative. This involves minimizing the time the container is open and the sample is exposed to air. Pre-weighing a sealed vial, quickly adding the sample, and re-sealing before the final weighing can significantly reduce moisture uptake.[7]

Troubleshooting Guide: Diagnosing and Solving Hygroscopicity Issues

Problem Observed Probable Cause Recommended Solution & Explanation
Inconsistent or Non-reproducible Analytical Results Inaccurate initial sample weight due to unaccounted-for moisture.The absorbed water adds mass but not analyte, skewing all subsequent concentration calculations. Solution: Implement a stringent drying and controlled-atmosphere handling protocol. Determine the water content via Karl Fischer titration or Thermogravimetric Analysis (TGA) on a non-isotope-labeled batch to establish a correction factor if controlled handling is impossible.[7]
Difficulty Transferring Powder The powder has become sticky or "caked" due to excessive moisture absorption.This physical change makes quantitative transfer difficult and indicates significant water content. Solution: Dry the entire sample batch under high vacuum in an Abderhalden's drying pistol or vacuum oven at a mild temperature. Once dry, store the material in a desiccator and handle it exclusively in a controlled environment.[1]
Broad Water Peak in NMR Spectrum The sample and/or the deuterated solvent has been contaminated with H₂O.A large water signal can obscure analyte peaks, particularly in the 4.7 ppm region, and complicate spectral interpretation.[5] Solution: Prepare the sample inside a glove box using high-purity deuterated solvents from a freshly opened ampule. Ensure all glassware is rigorously dried in an oven (e.g., >120°C for at least 4 hours) and cooled in a desiccator just before use.[11]
Weight Drifts on Balance Even After Desiccator Storage The sample is rapidly adsorbing moisture from the laboratory's ambient air during the weighing process.A desiccator protects the sample during storage, but not during the critical weighing step.[9] Solution: The weighing process itself must be performed in a controlled, low-humidity environment. A glove box with an integrated analytical balance is the ideal solution.[12][13] If unavailable, minimize exposure time to less than 10-15 seconds.

Experimental Protocols: Best Practices for Sample Loading

The appropriate protocol depends on the available equipment and the required level of accuracy for the experiment.

Protocol 1: Gold Standard - Handling in a Controlled Atmosphere Glove Box

This method provides the highest level of accuracy and is mandatory for quantitative applications like qNMR or creating calibration standards. A glove box is a sealed container filled with an inert gas (like nitrogen or argon) that creates a dry, oxygen-free environment.[12][14]

Methodology:

  • Preparation: Ensure the glove box atmosphere is stable, with oxygen and moisture levels below 5 ppm. Place all necessary equipment (spatulas, weighing paper/vials, analytical balance, solvent, pipettors) inside the antechamber.

  • Material Transfer: Place the sealed container of Pentaerythritol-13C in the antechamber. Purge the antechamber with the inert gas for at least three cycles to remove atmospheric contaminants.

  • Equilibration: Bring the container into the main chamber and allow it to equilibrate to the glove box temperature for at least 30 minutes.

  • Weighing: Tare a pre-weighed vial on the analytical balance inside the glove box. Using a clean spatula, carefully transfer the desired amount of Pentaerythritol-13C to the vial and record the stable mass.

  • Dissolution: Add the appropriate high-purity, anhydrous solvent (e.g., DMSO-d₆, D₂O from a sealed ampule) to the vial inside the glove box.

  • Sealing and Removal: Securely cap the vial. Transfer the prepared sample out of the glove box via the antechamber for analysis.

Protocol 2: Alternative Method - Rapid Weighing with Desiccator Storage

This method is a viable alternative when a glove box is not available but requires meticulous technique to minimize error. A desiccator is a sealable enclosure containing a desiccant used to protect moisture-sensitive items.[9][15]

Methodology:

  • Storage: Store the Pentaerythritol-13C container in a glass desiccator containing a refreshed, indicating desiccant (e.g., blue silica gel).[9]

  • Preparation: Dry all glassware (e.g., vials) in an oven and cool them inside a separate desiccator. Have all tools and solvents ready next to the analytical balance to ensure a swift workflow.

  • Tare: Place a sealed, empty vial on the balance and record its mass.

  • Rapid Transfer: Remove the Pentaerythritol-13C container and the tared vial from their desiccators. In the immediate vicinity of the balance, quickly open the container, transfer a small amount of powder to the vial, and immediately seal both the vial and the main container. The entire operation should take less than 15 seconds.

  • Final Weighing: Place the now-sealed vial containing the sample back on the balance and record the final stable mass. The difference between the final and tared mass is the sample weight.

  • Dissolution: Promptly add solvent to the vial and proceed with the experiment.

Data & Environment Summary

The choice of handling environment has a direct and measurable impact on sample integrity.

Handling Environment Typical Relative Humidity Expected Weighing Accuracy Risk of Contamination Recommendation
Open Laboratory Bench 20% - 60%Poor; significant weight drift observed.HighNot Recommended for quantitative work.
Desiccator Storage / Rapid Weighing <10% (inside desiccator)Fair to Good; minor drift possible during transfer.LowAcceptable for qualitative or less sensitive quantitative work.
Inert Atmosphere Glove Box < 1% (<10 ppm H₂O)Excellent; stable weight readings.Very LowRequired for high-accuracy quantitative analysis (e.g., qNMR, standard preparation).

Visual Workflow Guides

The following diagrams illustrate the decision-making process and the ideal workflow for handling hygroscopic Pentaerythritol-13C.

DecisionWorkflow start Start: Need to weigh Pentaerythritol-13C q_accuracy Is high quantitative accuracy required? start->q_accuracy q_glovebox Is a glove box available? q_accuracy->q_glovebox Yes use_rapid Use Alternative Protocol 2: Rapid Weighing & Desiccator q_accuracy->use_rapid No use_glovebox Use Gold Standard Protocol 1: Glove Box Handling q_glovebox->use_glovebox Yes q_glovebox->use_rapid No end_process Proceed to Analysis use_glovebox->end_process use_rapid->end_process

Caption: Decision workflow for selecting the appropriate handling protocol.

GloveboxWorkflow cluster_outside Outside Glove Box cluster_antechamber Antechamber cluster_inside Inside Glove Box (Inert Atmosphere) A 1. Place sample & tools in antechamber B 2. Purge with Inert Gas (3x) A->B C 3. Equilibrate (30 min) B->C D 4. Weigh Sample on Internal Balance C->D E 5. Dissolve in Anhydrous Solvent D->E F 6. Seal Vial E->F G 7. Remove via Antechamber F->G H Ready for Analysis G->H

Caption: Step-by-step sample loading workflow in a glove box.

References

  • Vertex AI Search. (n.d.). Laboratory Glove Box – The Full and Complete Guide.
  • Wikipedia. (n.d.). Desiccator.
  • Terra Universal. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Cleatech. (n.d.). Laboratory Glove Box: Definition, Types & Functions.
  • Ossila. (2023). Gloveboxes A Vital Tool in Various Industries.
  • VITTA Group. (2023). What is a Glove Box?
  • POBEL. (2025). What Is a Laboratory Desiccator and What Is It Used For.
  • Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Glassment. (2026). Complete Guide to the Use of Desiccator in Laboratory Experiments.
  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
  • Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Pentaerythritol.
  • Weygand, M. et al. (2006). Water suppression without signal loss in HR-MAS 1H NMR of cells and tissues. Magnetic Resonance in Medicine, 55(4), 749-754.
  • LCY Chemical Corp. (n.d.). SAFETY DATA SHEET - PENTAERYTHRITOL.
  • ChemicalBook. (2025). Pentaerythritol - Safety Data Sheet.
  • Rahman, A. A. (n.d.). problems of moisture measurement with low resolution nmr.
  • Materion. (2013). Safety data sheet.
  • Redox. (2024). Safety Data Sheet Pentaerythritol.
  • Middle East Technical University. (2022). Monitoring and modelling of moisture content with nuclear magnetic resonance (NMR).
  • ResearchGate. (2025). On the measurement of the moisture content in different matrix materials.
  • PubMed. (1991). Determination of moisture content by pulsed nuclear magnetic resonance spectroscopy.
  • ChemicalBook. (n.d.). Pentaerythritol | 115-77-5.
  • Wikipedia. (n.d.). Pentaerythritol.

Sources

Technical Support Center: Reducing Background Interference in Pentaerythritol-13C Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers conducting Pentaerythritol-13C (


-PET)  tracer studies. It addresses the critical challenge of background interference —a multifaceted issue stemming from natural isotopic abundance, matrix effects, and instrumental noise.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: NMR Spectroscopy (qNMR) & Mass Spectrometry (LC-MS/GC-MS)

Phase 1: The Physical Filter (Sample Preparation)

Q: My LC-MS baseline is erratic, and I see ion suppression at the Pentaerythritol retention time. Is this column bleed or matrix effect?

A: In 90% of biological tracer studies, this is a matrix effect caused by phospholipids or salts co-eluting with Pentaerythritol. Pentaerythritol is highly polar (LogP


 -1.7), making it difficult to separate from other polar endogenous compounds that suppress ionization.

The Protocol: You must remove the "invisible" matrix before injection. Simple protein precipitation (PPT) is often insufficient for 13C-tracer quantification because it leaves phospholipids behind.

Recommended Workflow:

  • Protein Precipitation: Use cold Methanol:Acetonitrile (1:1) at a 4:1 ratio to sample. Centrifuge at 14,000 x g for 10 min.

  • Phospholipid Removal: Pass the supernatant through a specialized phospholipid removal plate (e.g., Phree™ or Ostro™). This is critical for LC-MS sensitivity.

  • Derivatization (GC-MS only): Pentaerythritol is non-volatile. You must derivatize (typically silylation with BSTFA + 1% TMCS) to make it volatile. Note: Incomplete derivatization creates "ghost" peaks that look like interference.

Visual Guide: Sample Cleanup Decision Tree

SamplePrep Start Start: Raw Sample (Plasma/Urine/Media) Method Detection Method? Start->Method NMR NMR Spectroscopy Method->NMR MS Mass Spectrometry Method->MS NMR_Step Lyophilize -> D2O Reconstitution (Remove H2O signal) NMR->NMR_Step MS_Step1 Protein Precipitation (MeOH:ACN) MS->MS_Step1 MS_Check High Lipid Content? MS_Step1->MS_Check SPE Solid Phase Extraction (SPE) or Phospholipid Removal Plate MS_Check->SPE Yes (Plasma/Tissue) Direct Direct Injection MS_Check->Direct No (Urine/Buffer) SPE->Direct Clean Eluate

Figure 1: Decision matrix for removing physical interferences prior to instrumental analysis.

Phase 2: The Hardware Filter (Instrumental Optimization)

Section A: NMR Spectroscopy

Q: I see a rolling baseline and "humps" near 60-65 ppm in my


C NMR spectrum. Is my tracer impure? 

A: Likely not. This is often acoustic ringing or dielectric heating, common in high-salt samples or when using cryoprobes. Pentaerythritol has a high symmetry (


), producing a very sharp singlet at 

62-64 ppm (CH

) and

45 ppm (Quaternary C). Anything broad is background.

Troubleshooting Steps:

  • Pulse Sequence: Switch from standard zgpg to zgig (inverse gated decoupling).

    • Why? This suppresses the Nuclear Overhauser Effect (NOE). While NOE boosts signal, it does so unevenly, making quantitative background subtraction impossible.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    .
    • Causality: Pentaerythritol's quaternary carbon has a very long relaxation time (

      
      ). If you scan too fast, the signal saturates, and the background noise (which relaxes faster) dominates the spectrum.
      
  • Backward Linear Prediction (LP): Apply backward LP to the first few points of the FID during processing to remove the "rolling" baseline caused by acoustic ringing.

Section B: Mass Spectrometry

Q: How do I distinguish my


C-labeled Pentaerythritol from natural abundance background in MS? 

A: You cannot distinguish them physically; you must distinguish them mathematically or chromatographically. However, isobaric interference is a hardware issue.

Optimization Table: MS Parameters

ParameterRecommended SettingReason
Resolution (Orbitrap/TOF) > 60,000 FWHMDistinguishes

C-PET from isobaric lipids with slight mass defects.
Ionization Mode Negative ESI (often better)Pentaerythritol adducts (e.g., [M+Formate]-) often have lower background than [M+H]+ in positive mode.
Chromatography HILIC ColumnC18 columns fail to retain polar Pentaerythritol, causing it to elute in the "void volume" with salts. Use HILIC to shift retention.

Phase 3: The Digital Filter (Data Analysis)

Q: Even with pure tracer, I see a 1.1% signal in my "unlabeled" control. How do I subtract this?

A: You are seeing the Natural Abundance of Carbon-13.[1][2][3] Approximately 1.1% of all carbon in the universe is


C. In a molecule like Pentaerythritol (

), the probability of finding a naturally occurring

C atom is significant.[3]

The Correction Protocol (Isotopomer Distribution Analysis): Do not simply subtract the blank peak area. You must use a Matrix-Based Correction algorithm to deconvolute the Mass Isotopomer Distribution (MID).

The Logic:

  • M+0 (Monoisotopic): All

    
    C.
    
  • M+1 (Natural): One

    
    C from natural abundance.[3]
    
  • M+n (Tracer): The actual signal from your

    
    C-labeled tracer.
    

If you do not correct for M+1, you will overestimate the tracer concentration at low enrichment levels.

Visual Guide: Natural Abundance Correction Logic

CorrectionLogic RawData Raw MS Data (M+0, M+1, M+2...) Matrix Correction Matrix (Inverse Matrix Operation) RawData->Matrix Input Vector Theoretical Theoretical Natural Abundance Calculation (Based on C5H12O4 formula) Theoretical->Matrix Correction Factors Result Corrected Enrichment (True Tracer Flux) Matrix->Result Output

Figure 2: Workflow for computationally removing natural abundance interference.

References & Further Reading

  • BenchChem Technical Support. (2025).[3][4] Correcting for Natural 13C Abundance in Metabolomics Data. Retrieved from

  • National Institutes of Health (NIH) / PubChem. (2025). Pentaerythritol Compound Summary & Spectral Data.[5][6] Retrieved from

  • Heinrich, N., et al. (2018). IsoCorrectoR: A tool for natural isotope correction of MS data.[7]Scientific Reports. Retrieved from

  • Royal Society of Chemistry. (2015). Enhancing resolution in 13C NMR by reduction of background. Retrieved from

For further assistance, please contact the Applications Engineering team with your specific instrument model and pulse sequence parameters.

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Pentaerythritol and Glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of pentaerythritol and glycine. Designed for researchers and professionals in drug development and chemical analysis, this document delves into the structural basis for their distinct chemical shifts, supported by experimental data and established spectroscopic principles. We will explore not only the spectral data but also the causality behind the experimental choices for acquiring such data.

Introduction to ¹³C NMR and Chemical Shift

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] Unlike proton (¹H) NMR, ¹³C NMR examines the magnetic properties of the ¹³C isotope, which has a natural abundance of only about 1.1%.[2] This low abundance, combined with a weaker magnetic moment compared to protons, makes the technique inherently less sensitive.[3]

A key parameter in NMR is the chemical shift (δ) , measured in parts per million (ppm). It indicates the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).[4] The chemical shift of a specific carbon atom is highly sensitive to its local electronic environment. Factors such as the hybridization state of the carbon, the electronegativity of neighboring atoms, and diamagnetic anisotropy effects determine its position in the spectrum.[5] Electronegative atoms, for instance, withdraw electron density from a carbon nucleus, "deshielding" it from the external magnetic field and causing its signal to appear further downfield (at a higher ppm value).[6]

Molecular Structure: The Basis for Spectral Differences

The ¹³C NMR spectra of pentaerythritol and glycine are direct reflections of their unique molecular structures.

  • Pentaerythritol (C(CH₂OH)₄): A highly symmetric polyol, pentaerythritol possesses a central quaternary carbon bonded to four identical hydroxymethyl (-CH₂OH) groups. Due to this high degree of symmetry, all four methylene carbons are chemically equivalent, as are their attached protons. This leads to a simplified spectrum with only two distinct signals: one for the central quaternary carbon (Cq) and one for the four equivalent methylene carbons (-CH₂-).

  • Glycine (⁺NH₃CH₂COO⁻): The simplest amino acid, glycine exists as a zwitterion in the solid state, a crucial factor influencing its electronic environment.[7] It contains two chemically distinct carbon atoms: a methylene carbon (-CH₂-) bonded to the amino group and a carboxyl carbon (-COO⁻). Consequently, its ¹³C NMR spectrum displays two signals. The polymorphism of solid glycine (commonly α, β, and γ forms) can lead to slight variations in chemical shifts due to differences in crystal packing and hydrogen bonding.[8][9]

Caption: Molecular structures of Pentaerythritol and Glycine.

Comparative Analysis of ¹³C Chemical Shifts

The distinct electronic environments within each molecule result in vastly different chemical shifts. The data presented below is primarily derived from solid-state NMR, which is suitable for these crystalline compounds.

CompoundCarbon AtomChemical Shift (δ) in ppmKey Influencing Factors
Pentaerythritol Methylene (-C H₂OH)~63sp³ hybridized; Deshielded by adjacent electronegative oxygen.[10]
Quaternary (C q)~46sp³ hybridized; Shielded by four attached carbon atoms.[10]
α-Glycine Methylene (-C H₂-)~43sp³ hybridized; Deshielded by adjacent positively charged nitrogen.
Carboxyl (-C OO⁻)~176.5sp² hybridized; Highly deshielded by two electronegative oxygens.[8][9]

Analysis of the Data:

  • Hybridization Effect (sp² vs. sp³): The most dramatic difference is the chemical shift of glycine's carboxyl carbon (~176.5 ppm). Carbons in sp² hybridization states, particularly those in carbonyl and carboxyl groups, resonate significantly further downfield than sp³ carbons.[5] This is due to a combination of factors including bond anisotropy and direct attachment to highly electronegative oxygen atoms. The sp³ carbons of both molecules all appear below 70 ppm.

  • Electronegativity and Inductive Effects:

    • In pentaerythritol , the methylene carbons (~63 ppm) are directly bonded to oxygen, a highly electronegative atom. This inductively withdraws electron density, deshielding the carbon and shifting it downfield compared to the central quaternary carbon (~46 ppm), which is only bonded to other carbons.[10]

    • In glycine , the methylene carbon (~43 ppm) is bonded to a nitrogen atom in the ammonium group (⁺NH₃). While nitrogen is electronegative, the effect on the methylene carbon in α-glycine leads to a resonance upfield compared to the oxygen-attached methylene carbon in pentaerythritol.

    • The carboxyl carbon in glycine is attached to two oxygen atoms, leading to extreme deshielding and its characteristic downfield shift.[5][6]

  • Polymorphism in Glycine: It is critical to note that the chemical shift of glycine can vary with its crystalline form. For example, the carboxyl resonance for the α-polymorph is found at ~176.5 ppm, while in the γ-polymorph, it appears at ~174.6 ppm.[8][9] This sensitivity makes ¹³C solid-state NMR a valuable tool for identifying and quantifying glycine polymorphs.

Experimental Protocol: Solid-State ¹³C CP/MAS NMR

To obtain high-resolution ¹³C NMR spectra of solid samples like pentaerythritol and glycine, the Cross-Polarization Magic Angle Spinning (CP/MAS) technique is employed. This method overcomes challenges like broad signal lines (due to chemical shift anisotropy and dipolar coupling) and the low sensitivity of ¹³C NMR in solids.

Causality Behind the Method:

  • Cross-Polarization (CP): This step enhances the weak ¹³C signal by transferring magnetization from the abundant and more sensitive protons. This dramatically reduces the required experiment time.[7]

  • Magic Angle Spinning (MAS): The sample is physically spun at a high frequency (several kilohertz) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. This process averages out the orientation-dependent interactions, resulting in sharp, solution-like spectral lines.[8]

  • High-Power Proton Decoupling: During data acquisition, a strong radiofrequency field is applied at the proton resonance frequency to remove the broadening effects of ¹H-¹³C dipolar coupling.[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Finely grind the crystalline sample (pentaerythritol or glycine) to ensure homogeneity.

    • Carefully pack the powdered sample into a zirconia rotor (typically 4 mm or 7 mm diameter). Ensure the sample is packed tightly and symmetrically to maintain stable spinning.

  • Instrument Setup:

    • Insert the rotor into the NMR probe.

    • Set the magic angle. The carbonyl signal of a standard glycine sample is often used for this calibration, as its line shape is highly sensitive to the spinning angle.[8]

    • Calibrate the ¹H 90° pulse width using a standard sample.

    • Set up the Hartmann-Hahn matching condition for efficient cross-polarization from ¹H to ¹³C. Glycine is an excellent compound for this setup procedure.[8]

  • Data Acquisition:

    • Reference the chemical shift scale. While TMS is the primary standard, a secondary solid standard like adamantane or the known chemical shift of α-glycine's carboxyl carbon (176.5 ppm) is often used for calibration.[8][11]

    • Set the key experimental parameters. A typical starting point for glycine could be:

      • Contact Time: 1-3 milliseconds (ms).[7]

      • Recycle Delay: 5 seconds (dependent on the proton T₁ relaxation time).[7]

      • Spinning Speed: 5-10 kHz.

    • Acquire the data over a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition & Processing Grind Grind Crystalline Sample Pack Pack into NMR Rotor Grind->Pack Insert Insert Rotor into Probe Pack->Insert SetMAS Set Magic Angle & Spin Speed Insert->SetMAS Calibrate Calibrate Pulses & CP SetMAS->Calibrate Reference Reference Chemical Shift Calibrate->Reference Acquire Acquire FID (CP/MAS) Reference->Acquire Process Fourier Transform & Process Acquire->Process Spectrum Final Spectrum Process->Spectrum

Caption: Experimental workflow for Solid-State ¹³C CP/MAS NMR.

Conclusion

The ¹³C NMR spectra of pentaerythritol and glycine offer a clear and instructive comparison of how fundamental principles of molecular structure—namely atomic electronegativity, carbon hybridization, and molecular symmetry—govern chemical shifts. Pentaerythritol, with its high symmetry and sp³-hybridized carbons, displays a simple spectrum with signals in the upfield region. In contrast, glycine's structure, featuring a zwitterionic nature and an sp²-hybridized carboxyl group, results in a spectrum with a highly deshielded signal at the downfield extreme. Understanding these relationships is fundamental for any scientist using NMR for the structural elucidation and characterization of organic molecules.

References

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Filo. (2025). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Link]

  • Zhang, T., Howell, B., & Smith, P. B. (n.d.). Carbon-13 NMR spectrum of a pentaerythritol−adipic acid hyperbranched poly(ester) containing hydroxyl end groups. ResearchGate. [Link]

  • Orendt, A. M., et al. (2008). Variable temperature NMR characterization of a-glycine. Elsevier. [Link]

  • Maltsev, A. S., et al. (2010). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. National Institutes of Health. [Link]

  • Wang, T., et al. (2017). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. Springer. [Link]

  • van Rossum, B.-J., et al. (2001). 13 C CP spectrum of a static sample of a-glycine. ResearchGate. [Link]

  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Link]

  • Potrzebowski, M. J., et al. (2003). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. PubMed. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Bertmer, M., & Eckert, H. (2002). Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine powder. ResearchGate. [Link]

  • Unknown. (n.d.). NMR Sample Preparation. [Link]

  • Soderquist, A., et al. (1999). Carbon-13 Chemical Shift Tensors in Pentaerythritol. ACS Publications. [Link]

  • Unknown. (n.d.). 13C-NMR. [Link]

  • Queen Mary University of London. (n.d.). How to Prepare Samples for NMR. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • SpectraBase. (n.d.). Pentaerythritol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Dybowski, C., & Hepp, M. A. (2004). C-13 CP/MAS: Application to glycine. eScholarship.org. [Link]

  • National Institutes of Health, PubChem. (n.d.). Pentaerythritol. [Link]

  • UC Santa Barbara. (n.d.). Chemical Shift Referencing. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

  • Chem.wisc.edu. (n.d.). How to make an NMR sample. [Link]

  • Unknown. (n.d.). Measuring methods available and examples of their applications 13C NMR. [Link]

  • Liu, H., et al. (2013). 400 MHz 13 C NMR spectrum in CDCl 3 of pentaerythrityl tetraimidazole. ResearchGate. [Link]

  • Schubert, M. (n.d.). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. [Link]

  • Bruno, T., & Svoronos, P. (2012). 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

  • Bingol, K. (2016). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. [Link]

  • SpectraBase. (n.d.). Boc-glycine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table. [Link]

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Benchmarking Solid-State NMR Performance: A Comparative Guide to Pentaerythritol-13C Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Rigid Lattice" Imperative

In pharmaceutical solid-state NMR (ssNMR), reliance on Adamantane as a sole validation standard is a methodological blind spot. While Adamantane is the IUPAC-recommended primary reference for chemical shift (


), its physical nature—a "plastic crystal" with rapid isotropic molecular tumbling—masks instrumental inefficiencies.

Pentaerythritol-13C (


) represents a critical counter-standard. Unlike Adamantane, Pentaerythritol forms a rigid lattice with strong heteronuclear dipolar couplings (

). This makes it a superior proxy for Active Pharmaceutical Ingredients (APIs) and biological solids.

This guide details why and how to validate spectrometer performance using Pentaerythritol, specifically focusing on Cross-Polarization (CP) efficiency and RF field homogeneity , which Adamantane cannot rigorously test.

The Physics of Validation: Why Pentaerythritol?

To validate a spectrometer for drug development, you must test its ability to transfer magnetization in a rigid system.

  • Adamantane (The "Easy" Mode): Molecules rotate isotropically in the crystal lattice. This averages out dipolar interactions, yielding narrow lines (

    
     Hz) even with mediocre decoupling. It validates shimming, not power handling.
    
  • Pentaerythritol (The "Stress" Test): The molecule is static. The

    
     groups possess strong, orientation-dependent dipolar couplings (~22 kHz). Achieving a high signal-to-noise ratio (SNR) on Pentaerythritol requires precise Hartmann-Hahn matching  and high-power proton decoupling (
    
    
    
    kHz).
Comparative Technical Specifications
FeatureAdamantane Glycine Pentaerythritol
Primary Utility Chemical Shift Referencing, ShimmingSensitivity (SNR), Pulse Width Calib.CP Dynamics, Decoupling Efficiency
Crystal State Plastic (Isotropic tumbling)Rigid CrystallineRigid Crystalline (

Symmetry)

Relaxation
Long (3–5s)ModerateShort/Moderate (Efficient Setup)
Dipolar Coupling Averaged (Weak)StrongStrong (Ideal for CP Match)
Chemical Shift

,

ppm

,

ppm

,

ppm
Validation Role Resolution CheckSensitivity CheckRF Power & Homogeneity Check

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the correct standard based on the specific instrumental parameter being validated.

ValidationLogic Start Validation Objective Res Resolution / Shimming Start->Res Sens Sensitivity / S:N Start->Sens Dyn CP Dynamics / RF Power Start->Dyn Adam Adamantane (Plastic Crystal) Res->Adam Gly Glycine (C=O Detection) Sens->Gly Pent Pentaerythritol (Rigid Lattice) Dyn->Pent Action1 Check Magic Angle & B0 Homogeneity Adam->Action1 Action2 Check Probe Tuning & Pre-amp Gain Gly->Action2 Action3 Optimize Hartmann-Hahn & Decoupling Power Pent->Action3

Figure 1: Decision Matrix for Solid-State NMR Standards. Select Pentaerythritol when validating RF handling and dipolar transfer efficiency.

Experimental Protocol: CP Efficiency Validation

This protocol validates the Hartmann-Hahn condition , ensuring that the energy transfer from protons (


) to carbons (

) is maximized. This is critical for analyzing rigid drug substances.
Materials
  • Sample: Recrystallized Pentaerythritol (natural abundance or

    
     labeled).
    
  • Rotor: 3.2mm or 4mm ZrO2 rotor.

  • Reference: Adamantane (for initial shift calibration).

Step-by-Step Methodology
Phase 1: The "Plastic" Baseline (Adamantane)
  • Shim: Insert Adamantane. Shim on the

    
     peak until linewidth (FWHM) is 
    
    
    
    Hz.
  • Reference: Set the upfield

    
     signal to 29.5 ppm (relative to TMS).
    
  • Magic Angle: Adjust the magic angle using the

    
     signal of KBr (if available) or by maximizing the number of rotational echoes on the Adamantane FID.
    
Phase 2: The "Rigid" Validation (Pentaerythritol)

Objective: Optimize the Cross-Polarization (CP) contact time and RF power levels.

  • Load Sample: Pack Pentaerythritol tightly. Ensure the rotor cap is fully seated to prevent balance errors at high MAS speeds.

  • Set MAS Rate: Spin at 10 kHz (

    
     Hz).
    
  • Pulse Sequence: Load a standard cp_mas sequence (ramp-CP).

  • Acquisition Parameters:

    • Spectral Width: 300 ppm.

    • Acquisition Time: 20–30 ms.

    • Recycle Delay: 5s (Pentaerythritol relaxes faster than Adamantane).

    • Contact Time: Start at 2000 µs (2 ms).

Phase 3: The Hartmann-Hahn Array (The Critical Step)

This step validates that your


 fields are matched (

).
  • Fix Carbon Power: Set the

    
     spin-lock power to a fixed value (e.g., 50 kHz).
    
  • Array Proton Power: Create a parameter array for the

    
     spin-lock power, sweeping from 30 kHz to 70 kHz in 2 kHz steps.
    
  • Run Experiment: Acquire 16 scans per step.

  • Analyze: Plot Signal Intensity vs.

    
     Power.
    
    • Success Criteria: You should observe a sharp maximum intensity where the matching condition is met (plus modulation sidebands at

      
      ).
      
    • Failure Mode: A flat or noisy profile indicates poor probe efficiency or arcing.

Phase 4: Decoupling Efficiency Check
  • Fix Powers: Set

    
     and 
    
    
    
    powers to the optimum found in Phase 3.
  • Observe Linewidth: Measure the FWHM of the Pentaerythritol

    
     peak (approx 62.5 ppm).
    
    • Target: FWHM should be

      
       Hz for a well-setup probe.
      
    • Diagnostic: If FWHM > 50 Hz, your high-power proton decoupling (e.g., SPINAL-64 or TPPM) is insufficient or the phase is miscalibrated.

Workflow Visualization

The following diagram details the specific experimental flow for the Hartmann-Hahn optimization described above.

CP_Optimization cluster_array Hartmann-Hahn Array Input Sample: Pentaerythritol MAS Set MAS: 10 kHz Input->MAS Step1 Fix 13C Power (50 kHz) MAS->Step1 Step2 Sweep 1H Power (30-70 kHz) Step1->Step2 Step3 Acquire Spectra Step2->Step3 Analysis Analyze Matching Profile Step3->Analysis Decision Peak Shape Acceptable? Analysis->Decision Fail Check Probe/Amp Decision->Fail No (Broad/Low Signal) Success Validation Complete Decision->Success Yes (Sharp Max)

Figure 2: Hartmann-Hahn Optimization Workflow using Pentaerythritol.

References & Authority

The protocols defined above adhere to standards established by the International Union of Pure and Applied Chemistry (IUPAC) and leading methodologies in solid-state NMR spectroscopy.

  • IUPAC Recommendations 2008: Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)."[1] Pure and Applied Chemistry, vol. 80, no. 1, 2008, pp. 59-84.

  • Adamantane Referencing: Morcombe, C. R., & Zilm, K. W. "Chemical shift referencing in MAS solid state NMR." Journal of Magnetic Resonance, 2003. (Establishes Adamantane as secondary external reference).

  • CP Dynamics: Pines, A., Gibby, M. G., & Waugh, J. S. "Proton-enhanced NMR of dilute spins in solids." The Journal of Chemical Physics, vol. 59, no. 2, 1973. (Foundational theory for CP efficiency validated by rigid lattice standards).

  • Solid State NMR Principles: Duer, M. J. Introduction to Solid-State NMR Spectroscopy. Blackwell Publishing, 2004. (Authoritative text on using Glycine/Adamantane/Pentaerythritol for setup).

Disclaimer: Chemical shifts for Pentaerythritol in the solid state can vary slightly based on polymorph and temperature. Always perform a primary reference check with Adamantane before using Pentaerythritol for precise shift measurements.

Sources

Cross-Referencing Pentaerythritol-13C Purity: A Mass Spectrometry Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis and internal standardization, the integrity of your data is only as robust as your reference material. Pentaerythritol-13C (


-PE)  is a critical scaffold, but relying solely on Certificate of Analysis (CoA) values derived from NMR is often insufficient for high-sensitivity MS applications.

This guide details the methodology to cross-reference and validate the Isotopic Enrichment (IE) and Chemical Purity of


-PE using Mass Spectrometry. We will explore why MS is the necessary complement to NMR and provide a self-validating protocol for quantifying isotopic fidelity.

Part 1: The Analytical Challenge

The Dual-Purity Paradox

A common failure mode in tracer studies is conflating Chemical Purity with Isotopic Enrichment .

  • Chemical Purity: The absence of side-products like dipentaerythritol or formals.

  • Isotopic Enrichment: The actual percentage of Carbon-13 incorporation at the labeled positions.

While


-NMR confirms the position of the label, it often lacks the dynamic range to quantify trace amounts of unlabeled (

) isotopologues that dilute your signal. Mass Spectrometry (MS) provides the resolution to visualize the entire isotopic envelope, allowing for precise calculation of Atom Percent Excess (APE).
Why Pentaerythritol-13C?

Unlike Deuterated (


) standards, 

-PE avoids the "Deuterium Isotope Effect" in chromatography.

-labeled compounds often elute slightly earlier than their native counterparts in Reverse-Phase LC, causing ionization variance.

-PE co-elutes perfectly with the analyte, making it the superior internal standard for quantification.

Part 2: Methodology Comparison

We employ two primary workflows. GC-MS is the "Gold Standard" for raw material validation due to its high chromatographic resolution and structural fragmentation data. LC-MS/MS is preferred for aqueous biological matrices.

Table 1: Comparative Analytical Strategies
FeatureGC-MS (Derivatized)LC-MS/MS (Native/Adduct)
Analyte State Volatile TMS-DerivativeNative Polyol (Polar)
Sample Prep Silylation (BSTFA/TMCS)Dilution in Mobile Phase
Ionization Electron Impact (EI)ESI (Negative) or APCI
Key Advantage Structural confirmation via fragmentation; superior separation of homologs.No derivatization artifacts; suitable for high-throughput aqueous samples.
Primary Risk Incomplete derivatization (mono/di-TMS) leading to multiple peaks.Ion suppression; reliance on adducts (e.g., $[M+HCOO]^- $) for detection.

Part 3: Experimental Protocols

Workflow 1: GC-MS Validation (Recommended)

Pentaerythritol is non-volatile and has four hydroxyl groups. Direct GC injection leads to thermal degradation. We must block these protic sites using Trimethylsilyl (TMS) derivatization.

Reagents:
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger).

Step-by-Step Protocol:
  • Preparation: Weigh 1.0 mg of

    
    -PE into a GC vial.
    
  • Solubilization: Add 500

    
    L of Anhydrous Pyridine. Vortex until fully dissolved.
    
  • Derivatization: Add 200

    
    L of BSTFA + 1% TMCS. Cap immediately under Nitrogen.[1]
    
  • Incubation: Heat at 70°C for 30 minutes . Causality: This ensures all four -OH groups are silylated to form Pentaerythritol-tetra-TMS (

    
     for unlabeled).
    
  • Injection: Inject 1

    
    L into GC-MS (Split 1:20).
    
GC-MS Parameters:
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: Hold 100°C (2 min)

    
     Ramp 15°C/min to 300°C.
    
  • MS Source: EI (70 eV). Scan range 50–600 m/z.

Workflow Visualization

The following diagram illustrates the logic flow for the GC-MS validation process, highlighting the critical decision points.

GCMS_Workflow cluster_QC Self-Validating Check Sample 13C-Pentaerythritol Sample Deriv Derivatization (BSTFA + Pyridine, 70°C) Sample->Deriv Block -OH groups GC_Sep GC Separation (DB-5ms Column) Deriv->GC_Sep Volatile TMS-Ether Ionization EI Ionization (70 eV) GC_Sep->Ionization Check Check: Single Peak? GC_Sep->Check Data Mass Spectrum Analysis Ionization->Data Fragment Patterns Check->Data Yes Retry Re-incubate (Incomplete rxn) Check->Retry No (Multiple Peaks) Retry->Deriv

Figure 1: GC-MS Derivatization Workflow. Note the feedback loop: multiple peaks usually indicate incomplete silylation, not impurity.

Part 4: Data Interpretation & Cross-Referencing

This is the core "Cross-referencing" step. You are comparing the Observed Isotopic Envelope against the Theoretical Distribution .

Identify the Molecular Ion

For Pentaerythritol-tetra-TMS (Unlabeled):

  • Formula:

    
    
    
  • Nominal Mass: 424 amu

  • Base Peak: Often

    
     (Loss of Methyl from TMS group) 
    
    
    
    m/z 409.

For


-Labeled PE (assuming Uniform Labeling, 

):
  • Shift:

    
     amu (one for each PE carbon).
    
  • Target Mass: m/z 429 (Molecular Ion) or 414 (Base Peak).

Calculate Isotopic Enrichment (IE)

To validate the vendor's claim (e.g., "99 atom %


"), you must look for the presence of the 

peak (relative to the labeled mass).

Formula:



Where


 is the integrated peak area of the specific isotopologue.
Deconvolution Logic

The following diagram explains how to distinguish between "Natural Abundance" noise and true "Incomplete Enrichment."

Isotope_Logic Spectrum Observed Mass Spectrum Target Target Peak (M+n) (e.g., m/z 429) Spectrum->Target Major Component Impurity Unlabeled Peak (M+0) (e.g., m/z 424) Spectrum->Impurity Check for Presence Natural Natural Isotopes (Si, C from TMS) Target->Natural Generates M+n+1, M+n+2 Calc Calculate Ratio: Area(M+n) / [Area(M+n) + Area(M+0)] Target->Calc Impurity->Calc

Figure 2: Isotopic Deconvolution Logic. The TMS groups contribute significant natural


 and 

isotopes (M+1, M+2) which must be accounted for in the theoretical model, but they do not affect the M-n (unlabeled) detection.

References

  • Ciucanu, I. & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217.

  • NIST Chemistry WebBook. (2023). Pentaerythritol Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.

  • Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6, 1060–1083.

  • Godin, J. P., et al. (2008). Isotopomer measurement of pentaerythritol tetranitrate and metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 863(1), 1-8. (Adapted methodology for non-nitrated polyols).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.